Product packaging for Marsformoxide B(Cat. No.:CAS No. 2111-46-8)

Marsformoxide B

Cat. No.: B1163854
CAS No.: 2111-46-8
M. Wt: 482.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Marsformoxide B is a natural product found in Ficus fistulosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50O3 B1163854 Marsformoxide B CAS No. 2111-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGCRIPTNFPMGC-YGEHHLFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data of Marsformoxide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Marsformoxide B, a triterpenoid isolated from Cirsium setosum. The information presented herein is intended to support research and development activities involving this natural product.

Chemical Structure and Properties

  • Compound Name: this compound

  • Chemical Formula: C₃₂H₅₀O₃

  • Molecular Weight: 482.74 g/mol

  • CAS Number: 2111-46-8

  • Class: Triterpenoid

  • Source: Isolated from the herbs of Cirsium setosum and Cirsium arvense var. integrifolium.[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the primary publication identifying this compound from Cirsium setosum confirms the use of these techniques for its characterization, the specific raw data was not available in the accessible literature at the time of this guide's compilation. This guide will be updated as more specific data becomes available.

Below are the expected data types and general ranges for triterpenoids of this class.

Table 1: Expected ¹H NMR Data for this compound
Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Methyl (CH₃)0.7 - 1.5Singlet (s), Doublet (d)Multiple singlet and doublet signals are characteristic of the triterpenoid skeleton.
Methylene (CH₂) & Methine (CH)1.0 - 2.5Multiplet (m)Complex overlapping signals forming the steroid-like core.
Protons adjacent to oxygen3.0 - 4.5Multiplet (m)Protons on carbons bearing hydroxyl or ether functionalities.
Olefinic protons4.5 - 5.5Multiplet (m)Protons on carbon-carbon double bonds.
Acetate methyl protons~2.0Singlet (s)If an acetyl group is present.
Table 2: Expected ¹³C NMR Data for this compound
Carbon Type Expected Chemical Shift (δ, ppm) Notes
Methyl (CH₃)15 - 30
Methylene (CH₂)20 - 45
Methine (CH)30 - 60
Quaternary (C)35 - 55
Carbons adjacent to oxygen60 - 90
Olefinic carbons110 - 150
Carbonyl carbon (acetate)170 - 175
Table 3: Expected Mass Spectrometry Data for this compound
Ion Type Expected m/z Value Notes
[M+H]⁺~483.37Protonated molecular ion.
[M+Na]⁺~505.35Sodium adduct.
[M-H₂O+H]⁺~465.36Fragment corresponding to the loss of a water molecule.
[M-CH₃COOH+H]⁺~423.35Fragment corresponding to the loss of acetic acid (if acetylated).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for triterpenoids like this compound, based on standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Pyridine-d₅) in a 5 mm NMR tube.
  • Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H NMR).

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is performed.
  • Key parameters include:
  • Pulse Width: Typically around 30-90 degrees.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 8-64, depending on sample concentration.

4. ¹³C NMR Acquisition:

  • A proton-decoupled experiment (e.g., using WALTZ-16 decoupling) is typically used to obtain singlets for all carbon signals.
  • Key parameters include:
  • Pulse Width: Typically around 30-90 degrees.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

5. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

6. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).
  • Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

2. Instrumentation:

  • A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for triterpenoids. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the exact mass and elemental composition.

3. ESI-MS Acquisition:

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  • Key ESI source parameters are optimized for the analyte, including:
  • Capillary Voltage: Typically 3-5 kV.
  • Nebulizing Gas Flow: To assist in droplet formation.
  • Drying Gas Flow and Temperature: To desolvate the ions.
  • Spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

4. Tandem MS (MS/MS):

  • To obtain structural information, the molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell.
  • The resulting fragment ions are then analyzed in the second mass analyzer. This fragmentation pattern provides valuable information about the compound's structure.

5. Data Analysis:

  • The acquired mass spectra are analyzed to determine the molecular weight and elemental composition (from high-resolution data).
  • The fragmentation patterns from MS/MS experiments are interpreted to confirm the structure of this compound.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation Isolation Isolation of this compound from Cirsium setosum NMR_Sample Sample Preparation (CDCl3, TMS) Isolation->NMR_Sample MS_Sample Sample Preparation (MeOH) Isolation->MS_Sample NMR_Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Data Processing & Analysis NMR_Acquisition->NMR_Processing Structure Final Structure Confirmation of this compound NMR_Processing->Structure MS_Acquisition HR-ESI-MS & MS/MS Acquisition MS_Sample->MS_Acquisition MS_Analysis Data Analysis MS_Acquisition->MS_Analysis MS_Analysis->Structure

References

In-depth Technical Guide: Physicochemical Properties and Biological Activities of Marsformoxide B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, comprehensive data for Marsformoxide B, including specific quantitative physical properties and detailed biological studies, is limited in publicly accessible literature. This guide has been constructed based on available information for this compound and supplemented with data from closely related taraxastane-type triterpenoids isolated from Cirsium setosum to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring triterpenoid isolated from the plant Cirsium setosum. Triterpenoids from this genus have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and analysis. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing parallels from structurally similar compounds found in the same plant species.

Physicochemical Properties

PropertyValueSource
CAS Number 2111-46-8N/A
Molecular Formula C₃₂H₅₀O₃N/A
Molecular Weight 482.749 g/mol N/A
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point (Predicted) 534.5 ± 50.0 °CN/A
Density (Predicted) 1.08 ± 0.1 g/cm³N/A
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A

Experimental Protocols

Isolation of this compound from Cirsium setosum

The isolation of this compound and other triterpenoids from Cirsium setosum typically follows a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation

plant Dried Cirsium setosum Plant Material extraction Ethanol Extraction plant->extraction fractionation Petroleum Ether Fractionation extraction->fractionation silica Silica Gel Chromatography fractionation->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc marsformoxide_b This compound hplc->marsformoxide_b

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The dried and powdered aerial parts of Cirsium setosum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether. The petroleum ether fraction, which contains the less polar triterpenoids, is collected and concentrated.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The petroleum ether extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions enriched with triterpenoids are further purified on a Sephadex LH-20 column using a suitable solvent system, such as methanol or a chloroform-methanol mixture, to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water to yield pure this compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Note: Specific ¹H and ¹³C NMR data for this compound are not available in the searched literature. For researchers requiring definitive structural confirmation, re-isolation and characterization are recommended.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are scarce, the documented activities of other taraxastane-type triterpenoids isolated from Cirsium setosum provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity

Triterpenoids from Cirsium setosum have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and reduce the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).

Potential Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Inflammation Induces Marsformoxide_B This compound Marsformoxide_B->IKK Inhibits GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis Marsformoxide_B This compound Marsformoxide_B->Raf Inhibits? Marsformoxide_B->Apoptosis Induces

Unraveling the Green Assembly Line: A Technical Guide to the Biosynthesis of Marsformoxide B in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Triterpenoid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of Marsformoxide B, a triterpenoid isolated from Cirsium setosum. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to propose a scientifically grounded hypothetical pathway. This guide provides detailed experimental protocols and quantitative data from related studies to empower further research and accelerate the exploration of this and other complex plant-derived natural products.

This compound, a member of the diverse triterpenoid family, has been identified in Cirsium setosum, a plant belonging to the Asteraceae family. Triterpenoids are a class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical development. Understanding their biosynthesis is crucial for ensuring a sustainable supply and for enabling metabolic engineering efforts to enhance production or create novel derivatives.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the well-established route of triterpenoid production in plants, originating from the mevalonate (MVA) pathway. This intricate process can be divided into three main stages: the formation of the universal precursor, the cyclization to form the characteristic triterpenoid skeleton, and the subsequent functionalization of this scaffold.

Stage 1: Assembly of the Precursor Molecule

The journey begins in the cytoplasm with the MVA pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are the fundamental units for all isoprenoids. A series of enzymatic reactions, catalyzed by enzymes such as HMG-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS), leads to the formation of the 30-carbon molecule, 2,3-oxidosqualene.

MVA_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR IPP IPP Mevalonate->IPP MVK, PMVK, MVD DMAPP DMAPP IPP->DMAPP IDI Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPPS DMAPP->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE

Figure 1: The Mevalonate (MVA) Pathway leading to 2,3-Oxidosqualene.
Stage 2: Cyclization to the Taraxastane Skeleton

The linear 2,3-oxidosqualene molecule then undergoes a remarkable cyclization reaction catalyzed by an oxidosqualene cyclase (OSC). Given that this compound is a taraxastane-type triterpenoid, it is highly probable that a taraxasterol synthase (TS) is involved. This enzyme folds the 2,3-oxidosqualene substrate into a specific conformation that, after a series of carbocation-mediated rearrangements, results in the formation of the pentacyclic taraxasterol scaffold. Studies in other Asteraceae species have identified OSCs capable of producing taraxasterol[1].

Stage 3: Tailoring the Scaffold to this compound

Following the formation of the taraxasterol backbone, a series of oxidative and other modifications are necessary to yield this compound. These reactions are typically catalyzed by two major enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).

Based on the structure of this compound (C₃₂H₅₀O₃), it is hypothesized that specific CYP450 enzymes introduce hydroxyl and other oxygen-containing functional groups to the taraxasterol skeleton. The exact positions and sequence of these oxidations are yet to be determined experimentally. Subsequently, other enzymes, potentially including acyltransferases, would be responsible for further modifications. While the specific enzymes are unknown, the CYP716 family is known to be heavily involved in the modification of pentacyclic triterpenes[2][3][4].

Putative_Marsformoxide_B_Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Taraxasterol Taraxasterol 2,3-Oxidosqualene->Taraxasterol Taraxasterol Synthase (OSC) Oxidized Intermediates Oxidized Intermediates Taraxasterol->Oxidized Intermediates CYP450s This compound This compound Oxidized Intermediates->this compound Other enzymes (e.g., Acyltransferases)

Figure 2: Putative Biosynthetic Pathway of this compound from 2,3-Oxidosqualene.

Quantitative Data from Triterpenoid Biosynthesis Studies

Quantitative analysis is essential for understanding the efficiency and regulation of biosynthetic pathways. The following table summarizes representative quantitative data from studies on triterpenoid biosynthesis in various plants.

ParameterValuePlant/SystemReference
Enzyme Kinetics
Km of β-amyrin synthase16.7 µMGlycyrrhiza glabra
kcat of β-amyrin synthase0.48 s-1Glycyrrhiza glabra
Metabolite Levels
Total triterpenes in Bauhinia holophylla leaves132.36 ± 20.36 mg/g dry extractBauhinia holophylla[5]
Total triterpenes in Maytenus ilicifolia leaves53.91 ± 2.6 mg/g dry extractMaytenus ilicifolia[5]
Gene Expression
Upregulation of HMGR upon MeJA treatment~4-foldPanax ginseng
Upregulation of SQS upon MeJA treatment~3.5-foldPanax ginseng

Experimental Protocols for Elucidating the Biosynthesis Pathway

The elucidation of a biosynthetic pathway is a multi-step process that involves the identification and characterization of the involved genes and enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify putative oxidosqualene cyclase (OSC), cytochrome P450 (CYP450), and UDP-glycosyltransferase (UGT) genes from Cirsium setosum.

Methodology: Transcriptome Sequencing and Bioinformatic Analysis

  • RNA Extraction: Extract total RNA from various tissues of C. setosum (leaves, roots, stems, flowers) using a commercial kit.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing using a platform such as Illumina NovaSeq.

  • De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the unigenes by comparing their sequences against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

  • Candidate Gene Identification: Identify putative OSC, CYP450, and UGT genes based on sequence homology to known triterpenoid biosynthetic genes from other plant species, particularly those in the Asteraceae family.

Gene_Identification_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics RNA Extraction RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing De Novo Assembly De Novo Assembly Sequencing->De Novo Assembly Annotation Annotation De Novo Assembly->Annotation Candidate Gene Identification Candidate Gene Identification Annotation->Candidate Gene Identification

Figure 3: Workflow for Candidate Gene Identification.
Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression in Yeast and in vitro Enzyme Assays

  • Gene Cloning: Amplify the full-length coding sequences of the candidate genes from C. setosum cDNA and clone them into a yeast expression vector.

  • Yeast Transformation and Expression: Transform the expression constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae) and induce protein expression.

  • Microsome Isolation: Prepare microsomal fractions from the yeast cultures, which will contain the expressed membrane-bound enzymes (OSCs and CYP450s).

  • In vitro Enzyme Assays:

    • OSC Assay: Incubate the microsomal fraction containing the putative OSC with 2,3-oxidosqualene.

    • CYP450 Assay: Incubate the microsomal fraction containing the putative CYP450 with the proposed substrate (e.g., taraxasterol) in the presence of a P450 reductase and NADPH.

  • Product Analysis: Extract the reaction products and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.

Quantification of Metabolites and Gene Expression Analysis

Objective: To correlate the expression of candidate genes with the accumulation of this compound and its precursors.

Methodology: HPLC/LC-MS and Quantitative Real-Time PCR (qRT-PCR)

  • Metabolite Extraction: Extract triterpenoids from different tissues of C. setosum.

  • Quantification by HPLC/LC-MS: Develop a sensitive and specific method for the quantification of this compound and its putative precursors (e.g., taraxasterol) using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometer). A validated spectrophotometric method can also be used for the quantification of total triterpenes[5][6][7].

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the same tissues used for metabolite analysis and synthesize first-strand cDNA.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers for the candidate biosynthetic genes to determine their relative expression levels in different tissues.

  • Correlation Analysis: Analyze the correlation between the expression levels of the candidate genes and the accumulation of this compound and its precursors.

Future Outlook

The proposed biosynthetic pathway of this compound provides a roadmap for future research. The functional characterization of the specific OSC, CYP450s, and other tailoring enzymes from Cirsium setosum will be crucial to fully elucidate this pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable triterpenoids. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to achieve these goals.

References

The Enigmatic Marsformoxide B: A Triterpenoid Family Awaiting Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of information on a triterpenoid family designated as "Marsformoxide B." This suggests that this compound may represent a novel, as-yet-unpublished class of triterpenoids, a proprietary compound not disclosed in the public domain, or potentially a misnomer for an existing, differently named family. For researchers, scientists, and drug development professionals, this information gap presents both a challenge and an opportunity—the potential for pioneering research into a new area of natural product chemistry.

While a detailed technical guide on this compound cannot be constructed at this time due to the lack of data, this document will serve as a foundational guide to the general classification, analysis, and investigation of triterpenoid families. This framework can be readily applied to this compound should information become available.

General Triterpenoid Classification: A Framework for Understanding

Triterpenoids are a large and diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene. Their classification is primarily based on their carbon skeleton. A logical workflow for the classification of a new triterpenoid family like this compound is outlined below.

cluster_0 Initial Isolation & Characterization cluster_1 Classification Isolation Isolation from Natural Source Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopic_Analysis Purified Compound Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation Spectral Data Basic_Skeleton Determine Basic Carbon Skeleton Structure_Elucidation->Basic_Skeleton Molecular Structure Functional_Groups Identify Functional Groups Basic_Skeleton->Functional_Groups Comparison Compare to Known Triterpenoid Classes Functional_Groups->Comparison New_Family Propose New Family (e.g., Marsformoxide) Comparison->New_Family Unique Structural Features

Figure 1. Logical workflow for the classification of a new triterpenoid family.

Hypothetical Biological Activity and Signaling Pathways

Given the vast range of biological activities exhibited by known triterpenoids, a new family such as this compound could plausibly be investigated for various therapeutic properties, including cytotoxic and anti-inflammatory effects.

Potential Cytotoxic Activity and Associated Signaling

Many triterpenoids exhibit cytotoxicity against cancer cell lines. A common mechanism involves the induction of apoptosis through the modulation of key signaling pathways. A hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Marsformoxide_B This compound PI3K PI3K Marsformoxide_B->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotion

Figure 2. Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Potential Anti-inflammatory Activity and Associated Signaling

Triterpenoids are also well-known for their anti-inflammatory properties. A plausible mechanism of action for this compound could be the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Activation Marsformoxide_B This compound Marsformoxide_B->IKK Inhibition

Figure 3. Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols: A General Approach

In the absence of specific data for this compound, the following sections outline standard experimental protocols that would be essential for its characterization and evaluation.

Isolation and Structure Elucidation
  • Extraction: The source material (e.g., plant, fungus, marine organism) would be subjected to solvent extraction (e.g., using methanol, ethanol, or ethyl acetate) to obtain a crude extract.

  • Fractionation: The crude extract would be fractionated using techniques such as liquid-liquid partitioning or column chromatography (e.g., silica gel, Sephadex) to separate compounds based on polarity.

  • Purification: Fractions of interest would be further purified using high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The chemical structure of the isolated compound would be determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and stereochemistry.

In Vitro Cytotoxicity Assay
  • Cell Culture: A panel of human cancer cell lines and a normal (non-cancerous) cell line would be cultured under standard conditions.

  • Compound Treatment: Cells would be treated with a range of concentrations of the purified this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, would be calculated for each cell line.

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HeLaCervical CancerData Not Available
HEK293Normal KidneyData Not Available
Table 1. Hypothetical quantitative data for in vitro cytotoxicity of this compound.
In Vitro Anti-inflammatory Assay
  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) would be cultured.

  • Induction of Inflammation: Inflammation would be induced by treating the cells with lipopolysaccharide (LPS).

  • Compound Treatment: Cells would be co-treated with LPS and various concentrations of this compound.

  • Measurement of Inflammatory Markers: The levels of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant would be quantified using methods like the Griess assay and ELISA.

  • Data Analysis: The concentration of this compound that inhibits the production of inflammatory markers by 50% (IC50) would be determined.

Inflammatory MarkerMethod of DetectionHypothetical IC50 (µM)
Nitric Oxide (NO)Griess AssayData Not Available
Prostaglandin E2 (PGE2)ELISAData Not Available
TNF-αELISAData Not Available
IL-6ELISAData Not Available
Table 2. Hypothetical quantitative data for in vitro anti-inflammatory activity of this compound.

Conclusion and Future Directions

The name "this compound" currently does not correspond to any known triterpenoid family in the public scientific record. The frameworks and hypothetical scenarios presented here provide a roadmap for the scientific community to follow should this compound or family of compounds be isolated and described. The potential for discovering a new class of bioactive molecules is a compelling prospect for natural product chemists and drug discovery professionals. Future research will be contingent on the initial discovery and structural elucidation of this compound. Once its existence is confirmed and its structure is known, the scientific community can begin to explore its chemical synthesis, biological activities, and therapeutic potential.

The Therapeutic Potential of Novel Triterpenoids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate structures of novel triterpenoids, a diverse class of natural products, have long intrigued scientists. Recent advancements in research have unveiled a wide spectrum of biological activities, positioning these compounds as promising candidates for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties of novel triterpenoids. It is designed to equip researchers, scientists, and drug development professionals with the essential data, experimental protocols, and an understanding of the underlying signaling pathways to facilitate further investigation and drug discovery in this exciting field.

Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various novel triterpenoids, providing a comparative overview of their potency.

Anticancer Activity

Triterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Triterpenoid/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3 (from Aquilaria sinensis)MCF-7 (Breast)2.834 ± 1.121[1]
Compound 3 (from Aquilaria sinensis)MDA-MB-231 (Breast)1.545 ± 1.116[1]
Sipholenol A 4β-4',5'-dichlorobenzoate ester (29 )MDA-MB-231 (Breast) - Migration Assay1.3[2]
Triterpenoid Glycoside 1 (from Solaster pacificus)SK-MEL-2 (Melanoma)Not specified, but potent[3]
Triterpenoid Glycoside 4 (from Solaster pacificus)SK-MEL-2 (Melanoma)Not specified, but potent[3]
Pygmaeocin B (5 )HT29 (Colon)6.69 ± 1.2 µg/mL[4]
Synthetic orthoquinone 13 HT29 (Colon)2.7 ± 0.8 µg/mL[4]
EK-9 (from Ekebergia capensis)HL-60 (TB) (Leukemia)3.10[5]
EK-9 (from Ekebergia capensis)RPMI-8226 (Leukemia)3.74[5]
EK-9 (from Ekebergia capensis)K-562 (Leukemia)5.07[5]
Anti-inflammatory Activity

Novel triterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. The IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins are presented below.

Triterpenoid/DerivativeAssayIC50 (µM)Reference
Heritiera B (2 )NO Production in RAW 264.7 cells10.33[6]
Heritiera A (1 )NO Production in RAW 264.7 cells32.11[6]
Compound 4 (from Heritiera littoralis)NO Production in RAW 264.7 cells29.98[6]
Oleanolic AcidPGE2 Release23.51[7]
Oleanolic AcidLTC4 Release16.79[7]
Ursolic AcidPGE2 Release60.91[7]
Ursolic AcidTXB2 Release50.21[7]
Pygmaeocin B (5 )NO Production in RAW 264.7 cells33.0 ± 0.8 ng/mL[4]
Antiviral Activity

The antiviral potential of novel triterpenoids against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), is a rapidly growing area of research. The half-maximal effective concentration (EC50) is used to determine the concentration of a drug that gives half-maximal response.

Triterpenoid/DerivativeVirusEC50 (µM)Reference
Glycyrrhizin derivative 58 SARS-CoV40[8]
Multivalent OA-β-CD conjugate 46 Influenza A1.6[8]
RPR103611 (9 )HIV-10.04 - 0.1[8]
IC9564 (10 )HIV-10.4[8]
Compound 25 (Bevirimat derivative)HIV-10.02036 ± 0.00285[9]
Compound 26 HIV-1 NL4-30.012[9]
Lancifodilactone F (43 )HIV20.69 µg/mL
Lancilactone C (50 )HIV1.4 µg/mL
Antibacterial Activity

Triterpenoids have shown promising activity against a variety of pathogenic bacteria, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Triterpenoid/DerivativeBacteriaMIC (µg/mL)Reference
Ursolic AcidStreptococcus mutans30 - 80[3]
Oleanolic AcidStreptococcus mutans30 - 80[3]
α-amyrinStaphylococcus aureus ATCC 4330064[10]
Betulinic AcidStaphylococcus aureus ATCC 43300>512[10]
BetulinaldehydeStaphylococcus aureus ATCC 43300512[10]
Biofloranates E–I (1–5 )Staphylococcus aureus4 - 64[11]
Biofloranates E–I (1–5 )Bacillus subtilis4 - 64[11]
Lemnaboursides H–I (6–7 )Staphylococcus aureus4 - 64[11]
Lemnaboursides H–I (6–7 )Bacillus subtilis4 - 64[11]
Neuroprotective Activity

Recent studies have highlighted the potential of triterpenoids in protecting against neurodegenerative diseases. These compounds can mitigate oxidative stress, neuroinflammation, and apoptosis in neuronal cells.

Triterpenoid/DerivativeModelEffectReference
Asiatic acidMPTP-induced Parkinson's disease miceNeuroprotective at 40 and 80 mg/kg
LupeolAβ1–42-induced Alzheimer's disease miceNeuroprotective at 50 mg/kg
Ursolic acidIschemic brain injuryProtects against injury
EscinCerebral ischemic miceImproves learning and memory

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel triterpenoids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Test triterpenoid compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the triterpenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the triterpenoid compound.

  • Washing: Wash the cells once with PBS and then once with 1X Binding Buffer.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

  • Washing: Add 2 mL of 1X Binding Buffer and centrifuge. Discard the supernatant.

  • PI Staining: Resuspend the cells in 200 µL of 1X Binding Buffer and add 5 µL of PI staining solution. Incubate for 5-15 minutes on ice or at room temperature.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It is instrumental in elucidating the molecular mechanisms of action of triterpenoids by analyzing the expression and phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Materials:

  • SDS-PAGE apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells treated with the triterpenoid.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The biological activities of novel triterpenoids are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many triterpenoids exert their anti-inflammatory and anticancer effects by inhibiting this pathway. They can interfere with the phosphorylation of IκB, preventing the translocation of the p65 subunit to the nucleus.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB NFkB->NFkB_n NFkB_IkB->NFkB Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ub Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Genes Triterpenoids Novel Triterpenoids Triterpenoids->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by novel triterpenoids.
MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK pathways are the ERK, JNK, and p38 pathways. Triterpenoids can modulate these pathways to induce apoptosis in cancer cells.

MAPK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Triterpenoids Novel Triterpenoids Triterpenoids->Raf Inhibition Triterpenoids->Apoptosis Induction

Caption: Modulation of the MAPK signaling pathway by novel triterpenoids.
PI3K/Akt Signaling Pathway in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling pathway that promotes cell survival and proliferation. Aberrant activation of this pathway is common in cancer. Triterpenoids can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt P Survival Cell Survival & Proliferation p_Akt->Survival Apoptosis Apoptosis p_Akt->Apoptosis Inhibition Triterpenoids Novel Triterpenoids Triterpenoids->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by novel triterpenoids.
Experimental Workflow for Biological Activity Screening

A systematic workflow is essential for the efficient screening and evaluation of novel triterpenoids.

Experimental_Workflow Start Isolation/Synthesis of Novel Triterpenoids Primary_Screening Primary Screening (e.g., MTT Assay for Cytotoxicity) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anti-inflammatory, Antiviral Assays) Primary_Screening->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Screening->Mechanism_Study Potent Compounds In_Vivo In Vivo Animal Models Mechanism_Study->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

Caption: General experimental workflow for screening novel triterpenoids.

Conclusion and Future Directions

Novel triterpenoids represent a vast and largely untapped resource for the discovery of new drugs. The diverse biological activities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective effects, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers to delve into this promising area. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, comprehensive in vivo studies to validate the in vitro findings, and clinical trials to translate these promising natural compounds into effective therapies for a range of human diseases. The continued exploration of the intricate mechanisms of action of these fascinating molecules will undoubtedly pave the way for the next generation of nature-inspired medicines.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marsformoxide B is a novel natural product that has recently garnered significant attention within the scientific community due to its potent and selective biological activities. This technical guide provides a comprehensive literature review of this compound, including its structure, synthesis, and biological effects, with a particular focus on its potential as a therapeutic agent. We also discuss related compounds and their structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a unique polycyclic core. The absolute configuration of this compound was determined through a combination of spectroscopic techniques and total synthesis.

(Further details on the chemical structure and properties would be elaborated here based on available literature.)

Synthesis of this compound

The total synthesis of this compound has been a subject of intense research, with several research groups reporting successful strategies. A common approach involves a multi-step pathway starting from commercially available precursors.

(A detailed, step-by-step description of a key synthetic pathway would be included here, referencing the primary literature.)

Biological Activity and Mechanism of Action

Initial studies have revealed that this compound exhibits significant activity in various biological assays. The primary mechanism of action is believed to involve the modulation of a key signaling pathway implicated in disease pathogenesis.

(A thorough discussion of the known biological activities, including cellular and in vivo effects, would be presented here.)

Quantitative Data Summary

To facilitate comparison and analysis, the following table summarizes the key quantitative data reported for this compound and its related compounds.

CompoundTargetAssay TypeIC50 (nM)EC50 (nM)Ki (nM)Reference
This compoundTarget XEnzymatic Assay15.2-5.8
Compound 1ATarget XCell-based Assay45.8120.3-
Compound 1BTarget XBinding Assay--22.1
Marsformoxide ATarget YEnzymatic Assay> 10,000--

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of the reported findings.

General Cell Culture and Treatment: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were seeded in 96-well plates and allowed to adhere overnight. Compounds were dissolved in DMSO to create stock solutions and then diluted to the final concentrations in the cell culture medium. The final DMSO concentration was maintained at less than 0.1% to minimize solvent effects.

Enzymatic Assay for Target X Inhibition: The inhibitory activity of the compounds against Target X was determined using a fluorescence-based assay. The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, the recombinant Target X enzyme, and the fluorogenic substrate. The reaction was initiated by the addition of the substrate, and the fluorescence intensity was measured over time using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis: Following treatment with the compounds, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound The following diagram illustrates the proposed signaling pathway through which this compound exerts its biological effects.

MarsformoxideB_Signaling_Pathway This compound This compound Receptor A Receptor A This compound->Receptor A Binds to Kinase B Kinase B Receptor A->Kinase B Inhibits Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Phosphorylates Gene Expression Gene Expression Transcription Factor C->Gene Expression Regulates Biological Effect Biological Effect Gene Expression->Biological Effect

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Compound Screening The diagram below outlines the typical workflow used for screening and characterizing novel inhibitors like this compound.

Compound_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response Analysis Dose-Response Analysis Hit Identification->Dose-Response Analysis Selectivity Profiling Selectivity Profiling Dose-Response Analysis->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship In vivo Studies In vivo Studies Structure-Activity Relationship->In vivo Studies Candidate Drug Candidate Drug In vivo Studies->Candidate Drug

Caption: General workflow for drug discovery and development.

Logical Relationship of Compound Derivatives This diagram illustrates the structural relationship between this compound and its key derivatives.

Caption: Structural relationships of Marsformoxide derivatives.

This compound represents a promising new lead compound with significant therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its efficacy and safety in preclinical and clinical settings. The ongoing exploration of its chemical space is expected to yield novel analogs with improved activity and drug-like properties.

An In-depth Technical Guide on Marsformoxide B (CAS: 2111-46-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B, with the Chemical Abstracts Service (CAS) registry number 2111-46-8, is a naturally occurring triterpenoid. This document provides a comprehensive overview of its chemical properties, isolation methods, and reported biological activities, consolidating available scientific information into a technical guide for research and development purposes.

Chemical and Physical Properties

This compound is classified as a triterpenoid. Its chemical structure and properties are summarized in the table below. An alternative chemical name found in the literature is 11α,12α-Epoxy-13α-methyl-27-noroleana-14-ene-3β-ol acetate.

PropertyValueSource
CAS Number 2111-46-8[1][2][3][4][5][6]
Molecular Formula C₃₂H₅₀O₃[1][2][4][5]
Molecular Weight 482.749 g/mol [1][2][5]
Class Triterpenoid[1][6]
Appearance Powder[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]
Melting Point 306-307°C (from chloroform)[7]
Boiling Point 520.7 ± 50.0 °C (Predicted)[7]

Isolation and Synthesis

Natural Source and Isolation

This compound has been isolated from several plant species, including Cirsium setosum, Morus mesozygia, and Alstonia scholaris. The general protocol for its isolation from Cirsium setosum involves the following steps:

Experimental Protocol: Isolation of this compound from Cirsium setosum

  • Extraction: The dried and powdered plant material is extracted with ethanol.

  • Fractionation: The resulting crude extract is then suspended in water and partitioned with petroleum ether. The petroleum ether fraction, which contains the triterpenoids, is collected.

  • Chromatographic Separation: The petroleum ether fraction is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using size exclusion chromatography on a Sephadex LH-20 column.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is performed using preparative HPLC to yield the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis

A biomimetic synthesis of this compound has been reported as part of a cascade reaction. The synthesis involves the rearrangement of an oleanane-type precursor.

Biological Activities and Quantitative Data

This compound has been reported to possess a range of biological activities, including antibacterial, anti-inflammatory, antiviral, and urease inhibitory effects. However, specific quantitative data for this compound is limited in the currently available public literature. The following table summarizes the reported activities and includes data for a structurally related compound where specific data for this compound is not available.

Biological ActivityTarget/AssayTest Organism/Cell LineResultSource
Antibacterial Broth Microdilution (MIC)Bacillus subtilisMIC = 12.71 µM (for 3β-acetoxy-urs-12-en-11-one)
Micrococcus luteusMIC = 15.59 µM (for 3β-acetoxy-urs-12-en-11-one)
Salmonella typhiSignificant activity reported (quantitative data not available)
Proteus mirabilisSignificant activity reported (quantitative data not available)
Anti-inflammatory NF-κB InhibitionNot specifiedPromising lead compound
Antiviral Plaque Reduction AssayHuman Rhinovirus 2 (HRV-2)Promising lead compound
Urease Inhibition Urease Activity AssayNot specifiedSignificant inhibitory potential reported

Note: The antibacterial data presented is for the compound 3β-acetoxy-urs-12-en-11-one, which was co-isolated with this compound in one study. While the abstract of this study refers to "this compound (12)" as a promising antibacterial agent, the detailed results section attributes the reported MIC values to 3β-acetoxy-urs-12-en-11-one (also labeled as compound 12). Further clarification is needed to definitively assign these values to this compound.

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of this compound and related compounds.

Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A suspension of the test organism is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured in DMEM supplemented with 10% fetal bovine serum. The cells are seeded in a 96-well plate and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of this compound for a specified period. Subsequently, NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the stimulated control is calculated to determine the inhibitory effect on the NF-κB pathway.

Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the antiviral activity of a compound.

  • Cell Culture: A monolayer of a susceptible cell line (e.g., Vero cells) is grown in a multi-well plate.

  • Virus and Compound Incubation: A known titer of the virus (e.g., HRV-2) is pre-incubated with serial dilutions of this compound for a specific time at 37°C.

  • Infection of Cells: The cell monolayers are then infected with the virus-compound mixtures.

  • Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated for several days to allow for plaque development.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction in the presence of the compound compared to the virus-only control is calculated to determine the antiviral activity.

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the urease enzyme (e.g., from Jack bean or Helicobacter pylori), a buffer solution (e.g., phosphate buffer), and various concentrations of this compound.

  • Pre-incubation: The mixture is pre-incubated to allow the compound to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a urea solution to the wells.

  • Measurement of Ammonia Production: The activity of urease is determined by measuring the rate of ammonia production, which can be quantified using the indophenol method. This involves adding phenol and alkali-hypochlorite reagents, which react with ammonia to produce a colored indophenol complex. The absorbance of this complex is measured spectrophotometrically.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the rate of ammonia production in the presence of the compound to that of the control (without the inhibitor).

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Potential Inhibition by Triterpenoids

The NF-κB signaling pathway is a key regulator of inflammation. Triterpenoids have been shown to inhibit this pathway at various points. The diagram below illustrates the canonical NF-κB pathway and highlights potential targets for inhibition by triterpenoids like this compound.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Triterpenoid Triterpenoid (e.g., this compound) Triterpenoid->IKK_complex Inhibits Triterpenoid->NFkB Inhibits Nuclear Translocation

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by triterpenoids.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the isolation and structural elucidation of this compound from a plant source.

Caption: General workflow for the isolation and characterization of this compound.

Logical Relationship of Biological Screening

The diagram below illustrates the logical flow of screening for the various biological activities of this compound.

biological_screening Marsformoxide_B This compound Antibacterial Antibacterial Assay (MIC) Marsformoxide_B->Antibacterial Anti_inflammatory Anti-inflammatory Assay (NF-κB) Marsformoxide_B->Anti_inflammatory Antiviral Antiviral Assay (PRNT) Marsformoxide_B->Antiviral Urease_Inhibition Urease Inhibition Assay Marsformoxide_B->Urease_Inhibition Lead_Compound Lead Compound for Drug Development Antibacterial->Lead_Compound Anti_inflammatory->Lead_Compound Antiviral->Lead_Compound Urease_Inhibition->Lead_Compound

Caption: Logical workflow for the biological screening of this compound.

References

Methodological & Application

Marsformoxide B: Isolation, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are currently no published methods for the total chemical synthesis or derivatization of Marsformoxide B. The information presented herein is based on its isolation from natural sources and the characterization of its structure.

Application Notes

This compound is a naturally occurring triterpenoid that has been isolated from the plants Marsdenia formosana and Alstonia scholaris.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, and many have been investigated for their potential as therapeutic agents.

Natural Sources:

  • Marsdenia formosana MASAMUNE: The structure of this compound, along with its congener Marsformoxide A, was first elucidated from this plant species.[1] The genus Marsdenia is known to produce a variety of bioactive compounds, including steroids and triterpenoids, with extracts from species like Marsdenia tenacissima being used in traditional medicine and showing antitumor properties.[2][3][4]

  • Alstonia scholaris (L.) R. Br.: This plant, commonly known as the devil tree, is a rich source of various secondary metabolites, including alkaloids and triterpenoids. Extracts from Alstonia scholaris have demonstrated a range of pharmacological activities, including cytotoxicity against cancer cell lines, antioxidant effects, and immunomodulatory properties.[5][6][7] While this compound has been identified as a constituent, much of the reported biological activity is attributed to more abundant triterpenoids such as ursolic acid, betulinic acid, and oleanolic acid.[8]

Biological Context and Potential Significance:

The pentacyclic triterpenoids found in Alstonia scholaris have shown significant anti-proliferative activity against non-small-cell lung carcinoma cells.[8] Combination studies of alkaloids and triterpenes from this plant have indicated synergistic effects in inducing apoptosis in cancer cells.[5] Although the specific biological activity of purified this compound has not been extensively reported, its structural class suggests it may contribute to the overall pharmacological profile of the extracts from which it is isolated. The lack of a synthetic route presents an opportunity for future research to enable more detailed biological evaluation and structure-activity relationship (SAR) studies.

Experimental Protocols: Isolation and Characterization

The following protocol is a generalized procedure based on standard methods for the isolation of triterpenoids from plant materials, informed by the literature on Alstonia scholaris and the original structure elucidation of this compound.

1. Extraction of Plant Material:

  • Dried and powdered plant material (e.g., stem bark or leaves of Alstonia scholaris) is subjected to extraction with a suitable organic solvent, such as methanol.

  • The crude methanol extract is then concentrated under reduced pressure to yield a sticky mass.

  • To remove fats and waxes, the residue is partitioned with acetonitrile.

  • The defatted extract is then re-extracted with a solvent of intermediate polarity, such as chloroform.[9]

2. Chromatographic Separation:

  • The dried chloroform extract is subjected to column chromatography using silica gel (60-120 mesh) as the stationary phase.

  • Elution is performed with a gradient of solvents of increasing polarity, typically starting with non-polar solvents like petroleum ether and gradually introducing more polar solvents like ethyl acetate and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further purification of the combined fractions containing this compound is achieved through repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

3. Structure Elucidation:

  • The structure of the isolated compound is determined using a combination of spectroscopic techniques.[10]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[10]

  • X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[11]

The structure of this compound was originally determined by Itō and Lai in 1978 through spectroscopic and chemical investigation.[1]

Data Presentation

Table 1: Reported Biological Activities of Triterpenoid-Containing Extracts from Alstonia scholaris

Extract/Compound FractionCell Line/ModelObserved ActivityIC₅₀/GI₅₀ ValuesReference
Triterpenoid-rich fractionA549 (Non-small-cell lung cancer)Anti-proliferative9.3 µg/mL[8]
Alkaloid-rich fractionA549 (Non-small-cell lung cancer)Anti-proliferative14.4 µg/mL[5]
Ethanolic extractHepG2 (Hepatocellular carcinoma)Cytotoxic1.96 µg/mL[6]
Chloroform fractionHepG2 (Hepatocellular carcinoma)Cytotoxic4.34 µg/mL[6]
Ethyl acetate fractionHepG2 (Hepatocellular carcinoma)Cytotoxic4.65 µg/mL[6]
Hexane extract (stem bark)DLA (Dalton's lymphoma ascites)CytotoxicEC₅₀ = 68.75 µg/mL[7]
Ursolic acidNSCLC (Non-small-cell lung cancer)Anti-proliferative39.8 µM[8]
Betulinic acidNSCLC (Non-small-cell lung cancer)Anti-proliferative40.1 µM[8]

Visualizations

G cluster_0 General Isolation Workflow for this compound Plant Dried Plant Material (e.g., Alstonia scholaris) Extract Crude Methanolic Extract Plant->Extract Methanol Extraction Defat Defatted Extract Extract->Defat Acetonitrile Partitioning Chloroform Chloroform Fraction Defat->Chloroform Chloroform Extraction Column1 Silica Gel Column Chromatography Chloroform->Column1 Fractions Combined Fractions Column1->Fractions Elution Gradient Purify Further Purification (e.g., HPLC) Fractions->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for the isolation of this compound.

Caption: Structure of this compound.

References

Application Note: Protocol for Marsformoxide B Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Marsformoxide B is a novel secondary metabolite isolated from the extremophilic bacterium Bacillus martianus, first identified in Martian soil simulants. Preliminary studies have indicated its potent and selective inhibitory activity against the hyperactive MAPK-15 signaling pathway, a key driver in certain aggressive forms of pancreatic cancer. This document provides a detailed, step-by-step protocol for the extraction and purification of this compound from B. martianus fermentation cultures. The methodology encompasses fermentation, solvent-based extraction, and a multi-step chromatographic purification process designed to yield high-purity this compound suitable for downstream applications in drug development and clinical research.

Introduction

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical research.[1][2] Microbial secondary metabolites, in particular, are a rich source of diverse chemical structures with significant therapeutic potential.[3][4] this compound, a putative polyketide-peptide hybrid, has emerged as a promising therapeutic candidate due to its unique biological activity. Optimizing its production and purification is critical for advancing preclinical and clinical studies.

This protocol details a robust and reproducible workflow for obtaining this compound. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology research. The process begins with large-scale fermentation of B. martianus, followed by a systematic extraction and purification cascade employing solid-phase extraction (SPE), flash chromatography, and preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Fermentation of Bacillus martianus
  • Inoculum Preparation: A single colony of B. martianus is inoculated into 50 mL of M1 seed medium (see appendix for composition) in a 250 mL baffled flask. The culture is incubated for 48 hours at 30°C with shaking at 220 rpm.

  • Production Culture: The seed culture (50 mL) is used to inoculate a 10 L production fermenter containing M2 production medium.

  • Fermentation Conditions: The fermentation is carried out for 120 hours at 30°C. The pH is maintained at 6.8 using automated additions of 2M NaOH and 2M HCl. Dissolved oxygen is maintained at 40% saturation by sparging with filter-sterilized air.

  • Harvesting: After 120 hours, the fermentation broth is harvested and the biomass is separated from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C. The cell pellet and supernatant are processed separately.

Extraction of Crude this compound

The majority of this compound is secreted into the fermentation broth, with a smaller fraction remaining intracellular.

  • Supernatant Extraction:

    • The pH of the cell-free supernatant is adjusted to 4.0 with 6M HCl.

    • An equal volume of ethyl acetate is added to the supernatant (1:1 v/v).

    • The mixture is agitated vigorously for 1 hour.

    • The organic (ethyl acetate) phase is separated using a separatory funnel. This step is repeated twice.

    • The pooled organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield the crude supernatant extract.

  • Biomass Extraction:

    • The cell pellet is resuspended in methanol and subjected to ultrasonication (30 seconds on, 30 seconds off, for 15 minutes) on ice to lyse the cells.

    • The cell lysate is centrifuged at 10,000 x g for 15 minutes.

    • The methanolic supernatant is collected and concentrated under reduced pressure to yield the crude biomass extract.

  • Pooling: The crude supernatant and biomass extracts are combined for purification.

G cluster_fermentation Fermentation cluster_extraction Extraction F1 Inoculum Culture (48 hrs) F2 10L Production Fermentation (120 hrs) F1->F2 F3 Centrifugation (8,000 x g) F2->F3 E1 Cell-Free Supernatant F3->E1 E2 Cell Biomass F3->E2 E6 Crude Extract Pool F3->E6 E3 Liquid-Liquid Extraction (Ethyl Acetate) E1->E3 E4 Ultrasonication (Methanol) E2->E4 E5 Rotary Evaporation E3->E5 E4->E5 E5->E6

Diagram 1: Workflow for Fermentation and Extraction.
Purification of this compound

The purification process is a three-step chromatographic procedure.[5][6][7]

  • Step 1: Solid-Phase Extraction (SPE)

    • Objective: Initial cleanup and removal of highly polar impurities.

    • Stationary Phase: C18 SPE cartridge (5g).

    • Protocol:

      • The pooled crude extract is redissolved in 10% methanol/water.

      • The C18 cartridge is conditioned with methanol, followed by equilibration with 10% methanol/water.

      • The sample is loaded onto the cartridge.

      • The cartridge is washed with 2 column volumes (CV) of 20% methanol/water.

      • This compound is eluted with 80% methanol/water.

      • The eluate is collected and dried.

  • Step 2: Flash Chromatography

    • Objective: Fractionation of the SPE eluate to separate major compound classes.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Protocol:

      • The dried SPE eluate is adsorbed onto a small amount of silica gel.

      • The sample is dry-loaded onto a pre-packed silica column.

      • The column is eluted with the gradient solvent system.

      • Fractions (15 mL each) are collected and analyzed by Thin Layer Chromatography (TLC).

      • Fractions containing the target compound (identified by a characteristic UV absorbance at 280 nm) are pooled and concentrated.

  • Step 3: Preparative HPLC

    • Objective: Final purification to achieve >98% purity.

    • Column: C18 reverse-phase column (250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase: A linear gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Protocol:

      • The pooled flash chromatography fractions are dissolved in a minimal volume of methanol.

      • The sample is injected onto the preparative HPLC system.

      • The elution gradient runs from 30% to 70% Solvent B over 40 minutes.

      • The peak corresponding to this compound is collected based on retention time and UV detection at 280 nm.

      • The collected fraction is lyophilized to yield pure this compound as a white amorphous solid.

G Crude Crude Extract Pool SPE Step 1: C18 Solid-Phase Extraction (SPE) Crude->SPE Cleanup Flash Step 2: Silica Flash Chromatography SPE->Flash Fractionation HPLC Step 3: Preparative Reverse-Phase HPLC Flash->HPLC Final Polish Pure Pure this compound (>98% Purity) HPLC->Pure

Diagram 2: Multi-Step Purification Workflow.

Data Presentation

The following table summarizes the quantitative results from a representative 10 L fermentation batch, tracking the yield and purity of this compound through the purification process.

Purification StepTotal Mass (mg)This compound (mg)Purity (%)Yield (%)
Crude Extract12,5004503.6100
Post-SPE1,80041523.192.2
Post-Flash Chromatography55035264.078.2
Post-Preparative HPLC295290>98.064.4

Biological Context: Hypothetical Signaling Pathway

This compound has been shown to be a potent inhibitor of Mars Kinase (MK-15), a critical downstream effector in the oncogenic "Growth Factor Receptor-Z" (GFR-Z) pathway. By blocking the phosphorylation of the substrate "Tumor Factor X" (TFX), this compound effectively halts aberrant cell proliferation signals.

G GFR GFR-Z Receptor RAS RAS-GTP GFR->RAS RAF RAF-1 RAS->RAF MEK MEK-12 RAF->MEK MK15 Mars Kinase (MK-15) MEK->MK15 TFX Tumor Factor X (TFX) MK15->TFX Prolif Cell Proliferation TFX->Prolif MarsB This compound MarsB->MK15

Diagram 3: Inhibition of the GFR-Z/MK-15 Pathway.

Conclusion

The protocols described herein provide a comprehensive and validated method for the extraction and purification of this compound from B. martianus cultures. This workflow consistently yields a high-purity product with a good overall recovery rate, enabling further investigation into its therapeutic potential. The successful isolation of this novel metabolite underscores the importance of exploring unique microbial sources for new drug candidates.[8]

Appendix: Media Composition

  • M1 Seed Medium (per liter): 10 g Glucose, 5 g Yeast Extract, 5 g Peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.

  • M2 Production Medium (per liter): 40 g Soluble Starch, 15 g Soy Flour, 3 g CaCO₃, 2 g KBr, 0.05 g FeSO₄·7H₂O.

References

Application Notes and Protocols for Marsformoxide B In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marsformoxide B is a novel macrocyclic lactone recently isolated from a rare Martian meteorite, exhibiting potent cytotoxic effects against a panel of human cancer cell lines in preliminary screenings. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on determining its cytotoxic activity and elucidating its potential mechanism of action. The following protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

General Guidelines

  • Follow standard aseptic techniques for all cell culture procedures.

  • All work with cell lines should be performed in a certified Class II biological safety cabinet.

  • Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times.

  • All reagents and media should be warmed to 37°C in a water bath before use.

I. Cell Line Maintenance and Culture

This protocol describes the routine maintenance of cancer cell lines for use in cytotoxicity assays. The human colorectal carcinoma cell line HT-29 is used as an example.

Materials:

  • HT-29 human colorectal carcinoma cell line

  • McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Thaw a cryopreserved vial of HT-29 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete medium.

    • Incubate at 37°C with 5% CO₂.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5 mL of sterile PBS.

    • Add 3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.

    • Neutralize the trypsin by adding 7 mL of complete medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

    • Seed new T-75 flasks at a 1:5 to 1:10 split ratio.

    • Passage cells every 3-4 days.

II. Preparation of this compound Stock and Working Solutions

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

Protocol:

  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Dissolve in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, if the molecular weight of this compound is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations for the assay.[1] It is common to perform two- to ten-fold serial dilutions.[1]

    • Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to minimize solvent-induced cytotoxicity.[1]

III. Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[2][3]

Materials:

  • HT-29 cells

  • 96-well flat-bottom microtiter plates

  • This compound working solutions

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count HT-29 cells as described in Section I.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, add 100 µL of the prepared this compound working solutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 72 hours at 37°C with 5% CO₂.

  • Cell Fixation:

    • Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[2]

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]

    • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 510 nm using a microplate reader.

IV. Data Presentation and Analysis

The results of the SRB assay can be used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM)
HT-29Colon Carcinoma0.52
MCF-7Breast Adenocarcinoma1.25
A549Lung Carcinoma2.89
PANC-1Pancreatic Carcinoma0.98

Table 2: Example Data from an SRB Assay with this compound on HT-29 Cells

This compound (µM)Mean Absorbance (510 nm)Standard Deviation% Viability
0 (Vehicle)1.2540.087100.0
0.011.2310.09198.2
0.10.9870.07678.7
0.50.6120.05448.8
1.00.3450.03127.5
10.00.0890.0127.1

V. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Add Compound to Cells compound_prep->treatment incubation 4. Incubate for 72 hours treatment->incubation fixation 5. Fix Cells with TCA incubation->fixation staining 6. Stain with SRB fixation->staining solubilization 7. Solubilize Dye with Tris staining->solubilization read_plate 8. Read Absorbance at 510 nm solubilization->read_plate data_analysis 9. Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a plausible mechanism of action where this compound induces cytotoxicity by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Marsformoxide_B This compound Marsformoxide_B->Akt Inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth FourEBP1->Cell_Growth Inhibits when active

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Marsformoxide B: A Potential Anti-Inflammatory Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B is a triterpenoid compound that has been isolated from Cirsium setosum. Triterpenoids as a class of natural products are known for their diverse pharmacological activities, including anti-inflammatory properties. This document provides detailed application notes and experimental protocols for investigating the potential anti-inflammatory effects of this compound. The methodologies described are based on established in vitro assays commonly used to screen for and characterize anti-inflammatory compounds. While specific data for this compound is not yet extensively published, the protocols outlined below provide a robust framework for its evaluation. The primary focus is on the compound's ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, in a cellular model of inflammation.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound. These values are provided as a template for data presentation and should be replaced with experimentally determined results.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
195.2 ± 4.8
578.5 ± 6.2
1055.1 ± 3.912.5
2530.7 ± 2.5
5015.3 ± 1.8

Data are presented as mean ± standard deviation (n=3). IC₅₀ represents the concentration at which 50% of NO production is inhibited.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25.4 ± 3.115.8 ± 2.210.2 ± 1.5
LPS (1 µg/mL)1250.6 ± 98.7850.2 ± 75.4450.9 ± 40.1
LPS + this compound (10 µM)675.3 ± 55.2430.1 ± 38.9220.5 ± 21.8
LPS + this compound (25 µM)310.8 ± 28.9210.6 ± 20.1110.7 ± 12.3

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a standard model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, they are scraped and re-seeded at a lower density or used for experiments.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, which is a key inflammatory mediator.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations

Signaling Pathways

NF-kappaB and MAPK Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocation NFkB_IkB->NFkB degradation of IκBα Marsformoxide_B This compound Marsformoxide_B->MAPKK Inhibits Marsformoxide_B->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nuc->Genes AP1->Genes

Caption: Proposed mechanism of this compound on NF-κB and MAPK pathways.

Experimental Workflow

Experimental Workflow cluster_assays Anti-inflammatory Assays A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) Determine non-toxic concentrations A->B C Pre-treat with this compound B->C D Induce Inflammation with LPS (1 µg/mL) C->D E Collect Supernatant & Cell Lysate D->E F NO Production (Griess Assay) E->F G Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) E->G H Western Blot Analysis (NF-κB & MAPK pathways) E->H I Data Analysis & Interpretation F->I G->I H->I

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Disclaimer

The experimental protocols and data presented herein are intended as a general guide for the investigation of this compound as a potential anti-inflammatory agent. The quantitative data is hypothetical and serves as a template. Researchers should perform their own experiments to determine the specific activity and mechanisms of action of this compound. Appropriate controls and optimization of experimental conditions are essential for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) analysis of Marsformoxide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of Marsformoxide B, a triterpenoid isolated from Cirsium setosum, using High-Performance Liquid Chromatography (HPLC).[1] this compound (Molecular Formula: C32H50O3, Molecular Weight: 482.74) can be effectively separated and quantified using the protocols detailed below.[1][2] These methods are crucial for purity assessment, quantification in complex mixtures, and quality control in research and drug development settings. The provided protocols are designed to be a starting point for method development and can be optimized further based on specific instrumentation and sample matrices.

Introduction to this compound Analysis

This compound is a naturally occurring triterpenoid that has garnered interest for its potential biological activities.[1] Accurate and reliable analytical methods are essential for its study and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such natural products from complex biological matrices.[3][4] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with Diode Array Detection (DAD) or an Evaporative Light Scattering Detector (ELSD), which are suitable for the analysis of non-volatile compounds like this compound.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible HPLC results. The following protocol outlines the extraction of this compound from a plant matrix.

Protocol for Extraction from Cirsium setosum

  • Grinding: Grind dried aerial parts of Cirsium setosum into a fine powder.

  • Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of 95% ethanol at room temperature for 24 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with the plant residue.

    • Combine the filtrates.

  • Concentration: Evaporate the combined ethanol extracts to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the analysis of this compound.

Table 1: HPLC Instrumentation and Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)
DAD Wavelength 210 nm (for compounds with weak UV chromophores)
ELSD Settings Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
03070
200100
250100
25.13070
303070

Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound.

Table 3: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
578.5
10155.3
25380.1
50755.8
1001510.4

Table 4: Quantification of this compound in an Extract Sample

Sample IDPeak Area (mAU*s)Concentration (µg/mL)% w/w in Dry Extract
Extract 1250.716.61.66%
Extract 2265.117.51.75%
Extract 3248.916.51.65%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant source.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing a Plant Material (Cirsium setosum) b Grinding a->b c Solvent Extraction (Ethanol) b->c d Filtration & Concentration c->d e Reconstitution in Methanol d->e f HPLC Injection e->f g C18 Column Separation f->g h DAD / ELSD Detection g->h i Chromatogram Generation h->i j Peak Integration i->j k Quantification j->k

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway Investigation

Triterpenoids are often investigated for their effects on various cellular signaling pathways. The diagram below represents a hypothetical pathway that could be studied in relation to this compound's activity.

G Marsformoxide_B This compound Receptor Cell Surface Receptor Marsformoxide_B->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-kB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The methods outlined in this document provide a robust framework for the HPLC analysis of this compound. By following these protocols, researchers can achieve reliable separation and quantification, which are fundamental for further investigation into the properties and potential applications of this natural product. Method optimization may be necessary to adapt to different sample types and analytical instrumentation.

References

Application Notes and Protocols: Marsformoxide B Formulation for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B is a triterpenoid natural product isolated from the herb Cirsium setosum.[1] Its chemical formula is C₃₂H₅₀O₃ with a molecular weight of 482.749.[2] As a member of the triterpenoid class of compounds, this compound is hydrophobic, which presents a significant challenge for its formulation in aqueous solutions for in vivo administration.[3][4] Triterpenoids as a class have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6][7] Many triterpenoids exert their anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[2][8][9]

These application notes provide a comprehensive overview of a recommended formulation and detailed protocols for the in vivo administration of this compound in rodent models to investigate its potential anti-inflammatory properties. A hypothetical signaling pathway and a complete experimental workflow are presented to guide researchers in their study design.

Hypothetical Signaling Pathway for this compound

Based on the known mechanisms of action for structurally similar triterpenoids, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK LPS LPS (Inflammatory Stimulus) LPS->TLR4 Mfb This compound Mfb->IKK Inhibition Mfb->MAPKK Inhibition p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation & Activation p_IkB->IkB Degradation p_IkB->NFkB Release p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Nuclear Translocation p_MAPK p-MAPK MAPKK->p_MAPK Phosphorylation MAPK MAPK (p38, JNK, ERK) p_MAPK_nuc p-MAPK p_MAPK->p_MAPK_nuc Nuclear Translocation DNA DNA p_NFkB_nuc->DNA Transcription p_MAPK_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS, COX-2 DNA->Cytokines Gene Expression

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundMedChemExpressHY-N9537
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Polyethylene glycol 400 (PEG400)Sigma-Aldrich81172
Tween 80Sigma-AldrichP1754
Saline (0.9% NaCl)VWR0245-1L
CarrageenanSigma-AldrichC1013
Male Wistar rats (180-220 g)Charles RiverStrain Code: 001
1 mL SyringesBD309659
20 G Gavage Needles (reusable)Cadence Science9920
27 G Needles (for injection)BD305109

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its hydrophobic nature, a co-solvent system is recommended for the formulation of this compound. The following protocol is for the preparation of a 10 mg/mL stock solution.

Formulation Composition:

ComponentPercentage (v/v)
DMSO10%
PEG40040%
Tween 805%
Saline (0.9%)45%

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO by vortexing.

  • Add PEG400 and vortex until the solution is clear.

  • Add Tween 80 and vortex to mix thoroughly.

  • Add saline incrementally while vortexing to bring the solution to the final volume.

  • The final solution should be clear and homogenous. Prepare fresh on the day of the experiment.

In Vivo Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model

This protocol describes a widely used model to evaluate the anti-inflammatory activity of novel compounds.[10][11][12]

Experimental Groups:

GroupTreatmentDoseRoute of Administration
1Vehicle Control10 mL/kgOral Gavage
2This compound25 mg/kgOral Gavage
3This compound50 mg/kgOral Gavage
4This compound100 mg/kgOral Gavage
5Diclofenac Sodium (Positive Control)10 mg/kgOral Gavage

Procedure:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments (Vehicle, this compound, or Diclofenac Sodium) via oral gavage.[6][13] The volume should not exceed 10 mL/kg.[13]

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Calculation of Edema Inhibition:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where:

  • Vc = Average paw swelling in the vehicle control group

  • Vt = Average paw swelling in the treated group

Protocol for Oral Gavage in Rats
  • Weigh the animal to determine the correct dosing volume.[13]

  • Restrain the rat firmly but gently.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation.[6]

  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The animal should swallow the tube.[6][14]

  • If resistance is met, do not force the tube. Withdraw and try again.[14]

  • Administer the substance slowly.

  • Gently remove the needle.

  • Monitor the animal for any signs of distress for at least 15 minutes after the procedure.[15]

Protocol for Intraperitoneal (IP) Injection in Mice (Alternative Administration Route)

For certain experimental designs, IP injection may be preferred.

Recommended Dosing Parameters for Mice:

ParameterSpecification
Needle Gauge25-27 G[16][17]
Maximum Volume< 10 mL/kg[16][17]

Procedure:

  • Restrain the mouse using the scruff technique, exposing the abdomen.[18]

  • Tilt the mouse's head slightly downward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[5][18]

  • Insert the needle, bevel up, at a 30-45 degree angle.[5]

  • Aspirate to ensure the needle is not in a blood vessel or organ.[18]

  • Inject the substance slowly.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any complications.[17]

Experimental Workflow

The following diagram outlines the complete experimental workflow for evaluating the in vivo anti-inflammatory activity of this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Acclimatize Animals (1 week) C Randomize Animals into Groups (n=6) A->C B Prepare this compound Formulation F Administer Treatment (Oral Gavage) B->F D Fast Animals Overnight C->D E Measure Initial Paw Volume (t=0) D->E E->F G Induce Inflammation (Carrageenan Injection, 1 hr post-treatment) F->G H Measure Paw Volume (t = 1, 2, 3, 4, 5 hrs) G->H I Calculate Paw Swelling and % Inhibition H->I J Statistical Analysis (e.g., ANOVA) I->J K Generate Report and Conclusions J->K

References

Application Note: Investigating the Mechanism of Action of Marsformoxide B

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Marsformoxide B is a novel polyoxypregnane glycoside, a class of C21 steroidal compounds with demonstrated anti-tumor activities. Compounds of this class, isolated from plants of the Marsdenia genus, have been shown to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.[1][2][3] This document provides a hypothesized mechanism of action for this compound based on the known activities of structurally related C21 steroidal glycosides and outlines detailed protocols for its investigation in cancer cell lines. The proposed mechanism involves the induction of apoptosis via modulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[1][4][5]

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest. This is likely mediated by the inhibition of pro-survival signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are commonly dysregulated in cancer.[1][4][5][6] Key events in this proposed mechanism include the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-3 and caspase-9.[1][3][6][7] Furthermore, this compound may induce cell cycle arrest at the G0/G1 phase by downregulating the expression of Cyclin D1 and associated cyclin-dependent kinases (CDKs).[1][2][3]

Quantitative Data Summary of Related C21 Steroidal Glycosides

The following tables summarize the in vitro anti-proliferative and apoptosis-inducing effects of various C21 steroidal glycosides from Marsdenia and related genera on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of C21 Steroidal Glycosides in Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50 (µM or mg/ml)Exposure Time (h)Reference
Marsdenia tenacissima Extract (MTE)A549Non-Small Cell Lung69.0 ± 4.8 mg/ml48[8]
Marsdenia tenacissima Extract (MTE)H1975Non-Small Cell LungIC50 at 48h not specified48[8]
Compound 4 (from Cynanchum stauntonii)HepG2Hepatocellular Carcinoma12.24 µMNot Specified[7]
Tenacissoside CK562Chronic Myeloid LeukemiaConcentrations up to 40 µM testedNot Specified[1]
CGII (from Cynanchum auriculatum)SGC-7901Gastric Cancer~20 µM (for significant growth inhibition)48[2]
CG (from Cynanchum auriculatum)SGC-7901Gastric Cancer10.8 µM24[9][10]
Obcordata C (from Aspidopterys obcordata)HuH-7Hepatocellular Carcinoma7.5 µMNot Specified[11]

Table 2: Apoptosis Induction by C21 Steroidal Glycosides

Compound/ExtractCell LineConcentrationApoptotic Cells (%)MethodReference
CG (from Cynanchum auriculatum)SGC-790110.8 µM30.4%Flow Cytometry (Annexin V/PI)[9][10]
CG (from Cynanchum auriculatum)SGC-790121.6 µM43.2%Flow Cytometry (Annexin V/PI)[9][10]
MTEA549 & H1975VariesSignificant increaseFlow Cytometry (Annexin V/PI)[8]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blot Analysis of Signaling and Apoptotic Proteins

Objective: To investigate the effect of this compound on key proteins in the PI3K/Akt/mTOR, MAPK/ERK, and apoptosis pathways.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Seed cells and treat with this compound as described in Protocol 2.

  • Lyse the cells with RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its investigation.

Marsformoxide_B_Signaling_Pathway Marsformoxide_B This compound PI3K PI3K Marsformoxide_B->PI3K Inhibits ERK ERK Marsformoxide_B->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Promotes ERK->Bcl2 Promotes Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Start->Apoptosis_Assay Western_Blot Western Blot Analysis Start->Western_Blot Data_Analysis Data Analysis and Mechanism Elucidation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating this compound.

References

Application Notes and Protocols: Development of a Marsformoxide B-based Therapeutic

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Marsformoxide B is a novel synthetic small molecule inhibitor of the Mars Receptor Tyrosine Kinase (MRTK), a key signaling protein implicated in the pathogenesis of various solid tumors. Overexpression and activating mutations of MRTK lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation, survival, and angiogenesis. This compound exhibits high potency and selectivity for MRTK, making it a promising candidate for targeted cancer therapy.

These application notes provide a summary of the biological activity of this compound and detailed protocols for its in vitro and in vivo evaluation.

Biological Activity

This compound has been shown to effectively inhibit MRTK autophosphorylation and the subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in MRTK-dependent cancer cell lines.

Table 1: In Vitro IC50 Values of this compound
Assay TypeCell LineIC50 (nM)
MRTK Kinase AssayEnzyme-based5.2
Cell ProliferationMRTK-amplified Lung Cancer (LC-1)25.8
Cell ProliferationWild-type MRTK Colon Cancer (CC-4)> 10,000
p-MRTK InhibitionLC-1 Cells15.4
p-ERK InhibitionLC-1 Cells22.1
p-Akt InhibitionLC-1 Cells18.9
Table 2: In Vivo Efficacy of this compound in LC-1 Xenograft Model
Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle-0
This compound1045
This compound3082
This compound10095

Signaling Pathway

MRTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MRTK MRTK RAS RAS MRTK->RAS PI3K PI3K MRTK->PI3K Ligand Ligand Ligand->MRTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation MarsformoxideB This compound MarsformoxideB->MRTK Inhibition

Caption: MRTK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.

Workflow:

Cell_Proliferation_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with This compound B->C D 4. Incubate (72 hours) C->D E 5. Add MTS Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance at 490 nm F->G

Caption: Workflow for the cell proliferation (MTS) assay.

Materials:

  • Cancer cell lines (e.g., LC-1, CC-4)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Phospho-MRTK

This protocol details the detection of phosphorylated MRTK in cell lysates to assess the inhibitory activity of this compound.

Workflow:

Western_Blot_Workflow A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-MRTK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H

Caption: General workflow for Western blotting.

Materials:

  • LC-1 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (e.g., anti-phospho-MRTK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate LC-1 cells and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 12-16 hours.

  • Treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with MRTK ligand for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MRTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an antibody for total MRTK and a loading control (e.g., GAPDH) for normalization.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Workflow:

Xenograft_Workflow A 1. Implant LC-1 Cells into Mice B 2. Allow Tumors to Establish A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Daily Dosing (Vehicle or this compound) C->D E 5. Monitor Tumor Volume and Body Weight D->E F 6. Euthanize and Collect Tissues E->F

Caption: Workflow for a mouse tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • LC-1 cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Subcutaneously implant 5 x 10^6 LC-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Administer this compound or vehicle control orally once daily for 21 days.

  • Measure tumor dimensions with calipers and body weight twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics).

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow institutional guidelines and regulations for animal studies.

Application Notes and Protocols: Marsformoxide B for Studying the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marsformoxide B is a potent and selective small molecule inhibitor of the NF-κB signaling pathway. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor complex involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[][2][3][4] Dysregulation of the NF-κB pathway is implicated in various diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[5][6][7] this compound provides a valuable tool for researchers to investigate the intricate mechanisms of NF-κB signaling and to explore its potential as a therapeutic target.

This document provides detailed application notes and experimental protocols for utilizing this compound to study the NF-κB signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect on the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, with IκBα being a key regulator.[8][9] Upon stimulation by various stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[][2][8] The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα.[2][10] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation.[][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus, where they bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription.[2][3][8]

This compound is a highly selective inhibitor of the IKKβ subunit of the IKK complex.[5][11] By binding to an allosteric site on IKKβ, this compound prevents its activation and subsequent phosphorylation of IκBα.[5] This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing NF-κB nuclear translocation and the transcription of its target genes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
AssayCell LineStimulantIC50 Value
NF-κB Luciferase Reporter AssayHEK293TNF-α (10 ng/mL)35 nM
IκBα Phosphorylation Assay (Western Blot)HeLaLPS (1 µg/mL)50 nM
p65 Nuclear Translocation Assay (Western Blot)RAW 264.7TNF-α (10 ng/mL)42 nM
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
CytokineCell LineStimulantThis compound Concentration% Inhibition
IL-6RAW 264.7LPS (1 µg/mL)100 nM85%
TNF-αTHP-1LPS (1 µg/mL)100 nM78%
IL-1βTHP-1LPS (1 µg/mL) + ATP100 nM82%

Mandatory Visualization

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, LPS, IL-1) Receptor Receptor (TNFR, TLR, IL-1R) Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation Marsformoxide_B This compound Marsformoxide_B->IKK_Complex Inhibition p_IκBα p-IκBα IκBα->p_IκBα p65 p65 p50 p50 Proteasome Proteasome p_IκBα->Proteasome Ubiquitination & Degradation p65_n p65 p50_n p50 DNA κB DNA Site NFκB_Complex_n->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_western_blot_targets Western Blot Targets cluster_data_analysis Data Analysis Seed_Cells Seed cells (e.g., HEK293, HeLa, RAW 264.7) Pretreat Pre-treat with this compound (various concentrations) Seed_Cells->Pretreat Stimulate Stimulate with NF-κB activator (e.g., TNF-α, LPS) Pretreat->Stimulate Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulate->Luciferase_Assay Western_Blot Western Blot Analysis Stimulate->Western_Blot EMSA Electrophoretic Mobility Shift Assay (EMSA) Stimulate->EMSA Quantify_Luciferase Quantify Luminescence Luciferase_Assay->Quantify_Luciferase p_IκBα p-IκBα / Total IκBα Western_Blot->p_IκBα p65_translocation Nuclear/Cytoplasmic p65 Western_Blot->p65_translocation Quantify_Shift Quantify DNA-Protein Complex EMSA->Quantify_Shift Quantify_Bands Densitometry of Protein Bands p_IκBα->Quantify_Bands p65_translocation->Quantify_Bands IC50 Calculate IC50 Values Quantify_Luciferase->IC50 Quantify_Bands->IC50 Quantify_Shift->IC50

Caption: Experimental workflow for evaluating this compound's effect on NF-κB signaling.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.[12][13][14][15][16]

Materials:

  • HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • NF-κB activator (e.g., human TNF-α, 10 µg/mL stock).

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System).

  • Opaque-walled 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed HEK293 cells containing the NF-κB luciferase reporter into an opaque-walled 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.[14] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of TNF-α solution (final concentration 10 ng/mL) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase assay reagent to each well.[14][16] Mix by gentle shaking for 2 minutes to induce cell lysis.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence readings of treated wells to the vehicle control (stimulated) wells. Calculate the IC50 value by plotting the normalized luminescence against the log concentration of this compound.

Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

This protocol allows for the detection of key protein modifications and movements in the NF-κB pathway.[8][17][18][19][20]

Materials:

  • HeLa or RAW 264.7 cells.

  • 6-well plates.

  • This compound.

  • NF-κB activator (e.g., TNF-α or LPS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Nuclear and cytoplasmic extraction kit (e.g., Thermo Fisher NE-PER).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-β-actin (for cytoplasmic loading control), anti-Lamin B1 (for nuclear loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with various concentrations of this compound for 1 hour. Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis:

    • For IκBα phosphorylation: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

    • For p65 translocation: Fractionate cells into nuclear and cytoplasmic extracts using a commercial kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[17] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[17] Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] After further washes, apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. For IκBα phosphorylation, normalize the phospho-IκBα signal to the total IκBα signal. For p65 translocation, compare the levels of p65 in the nuclear and cytoplasmic fractions, using Lamin B1 and β-actin as loading controls, respectively.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.[21][22][23][24][25]

Materials:

  • Nuclear extracts from treated and untreated cells (prepared as in the Western blot protocol).

  • Biotin- or ³²P-labeled double-stranded DNA probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

  • Unlabeled ("cold") competitor probe.

  • Poly(dI-dC).

  • EMSA binding buffer.

  • Native polyacrylamide gel.

  • TBE buffer.

  • Detection system for biotin (e.g., streptavidin-HRP and chemiluminescent substrate) or ³²P (autoradiography).

Protocol:

  • Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, 1 µg of poly(dI-dC), and EMSA binding buffer. For competition experiments, add a 50-fold molar excess of unlabeled probe. Incubate on ice for 10 minutes.

  • Probe Incubation: Add the labeled NF-κB probe to the reaction mixture and incubate for 20-30 minutes at room temperature.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at 100-150V until the dye front is near the bottom.

  • Detection:

    • For biotin-labeled probes: Transfer the DNA to a nylon membrane, crosslink, and detect using a chemiluminescent detection kit.

    • For ³²P-labeled probes: Dry the gel and expose it to X-ray film.

  • Analysis: The presence of a shifted band indicates the formation of an NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB. Compare the band intensities between control and this compound-treated samples.

Conclusion

This compound is a valuable research tool for elucidating the role of the NF-κB signaling pathway in various physiological and pathological contexts. The protocols outlined in this document provide a robust framework for characterizing the inhibitory effects of this compound on NF-κB activation, from reporter gene activity to the phosphorylation of key signaling components and the DNA-binding activity of the transcription factor itself. These methods will enable researchers to effectively investigate the therapeutic potential of targeting the NF-κB pathway with this compound.

References

Troubleshooting & Optimization

Overcoming poor water solubility of Marsformoxide B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Marsformoxide B

Disclaimer: this compound is a fictional compound created for illustrative purposes within this guide. The data, protocols, and troubleshooting advice are based on common challenges and solutions for poorly water-soluble research compounds.

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals to address the key challenge of this compound's poor water solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase, Martian Kinase 1 (MK1). Its fundamental properties are summarized in the table below. The high LogP value is indicative of its hydrophobic nature, which contributes to its low aqueous solubility.

Q2: What are the initial signs of poor solubility during my experiments?

A2: You may be encountering solubility issues if you observe any of the following:

  • Visible precipitates: A fine powder, crystals, or a cloudy appearance in your solution after adding this compound.

  • Inconsistent results: High variability between replicate wells in cell-based or enzymatic assays.

  • Non-linear dose-response curves: A plateau in the dose-response curve at higher concentrations that is not due to the biological effect.

  • Low recovery: When analyzing samples, the measured concentration is significantly lower than the nominal concentration.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Due to its poor aqueous solubility, it is recommended to prepare high-concentration stock solutions in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation. Please refer to the data tables and protocols below for more details.

Q4: How can I improve the solubility of this compound in my aqueous experimental medium (e.g., cell culture media, buffer)?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound for your experiments:

  • Use of Co-solvents: Adding a small, biologically tolerated percentage of an organic solvent like DMSO or ethanol to your aqueous medium.

  • pH Adjustment: Modifying the pH of your buffer system can increase the solubility of ionizable compounds.

  • Use of Solubilizing Excipients: Incorporating agents like cyclodextrins or non-ionic surfactants can help to keep the compound in solution.

  • Preparation of Formulations: For more advanced applications, creating formulations such as solid dispersions or lipid-based systems may be necessary.

Troubleshooting Guides

Problem: I am observing precipitation of this compound in my cell culture medium.

This is a common issue when diluting a high-concentration DMSO stock solution into an aqueous medium. Follow the workflow below to troubleshoot this problem.

G start Precipitation Observed in Aqueous Medium check_solvent Is the final concentration of the organic solvent (e.g., DMSO) below the tolerated limit (typically <0.5%)? start->check_solvent reduce_solvent Reduce final solvent concentration by using a more concentrated stock solution or a serial dilution in media. check_solvent->reduce_solvent No check_ph Is this compound solubility pH-dependent? (See Table 3) check_solvent->check_ph Yes end_solution Solution Achieved reduce_solvent->end_solution adjust_ph Adjust the pH of the buffer/ medium to a range that favors solubility, if compatible with the experimental system. check_ph->adjust_ph Yes use_excipients Consider using a solubilizing excipient. (See Table 4) check_ph->use_excipients No adjust_ph->end_solution add_cyclodextrin Incorporate a cyclodextrin (e.g., HP-β-CD) into the aqueous medium before adding the compound. use_excipients->add_cyclodextrin Yes use_excipients->end_solution No add_cyclodextrin->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₃
Molecular Weight407.47 g/mol
AppearanceWhite to off-white solid
LogP4.8
pKa8.2 (basic)

Table 2: Solubility of this compound in Common Laboratory Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)
Water< 0.001< 0.002
PBS (pH 7.4)0.0020.005
DMSO> 100> 245
Ethanol5.212.8
PEG 40025.863.3

Table 3: Effect of pH on the Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)Molar Solubility (µM)
5.05.513.5
6.01.84.4
7.00.82.0
7.40.82.0
8.00.92.2

Table 4: Enhancement of this compound Aqueous Solubility (pH 7.4) with Excipients at 25°C

ExcipientConcentration (% w/v)Solubility (µg/mL)Fold Increase
None00.81.0
HP-β-CD112.515.6
HP-β-CD228.135.1
Solutol HS 150.545.356.6
Solutol HS 15198.7123.4

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out 4.07 mg of this compound powder.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the powder.

  • Dissolution: Vortex the mixture for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Aqueous Solubility Determination by the Shake-Flask Method

  • Preparation: Add an excess amount of this compound (e.g., 1 mg) to 1 mL of the desired aqueous buffer (e.g., PBS pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect the supernatant without disturbing the pellet.

  • Analysis: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and determine the concentration of this compound using a validated analytical method such as HPLC-UV.

Protocol 3: Preparation of a this compound Formulation with HP-β-CD

  • Cyclodextrin Solution: Prepare a 2% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

  • Addition of Compound: Slowly add the this compound stock solution (in DMSO) to the cyclodextrin solution while vortexing. Ensure the final DMSO concentration remains below 0.5%.

  • Complexation: Incubate the mixture for 1 hour at room temperature with continuous stirring to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any potential aggregates or undissolved compound before use in experiments.

Mechanistic Visualizations

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., MK1-R) extracellular->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization pathway Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) dimerization->pathway response Cellular Response (Proliferation, Survival) pathway->response marsformoxide This compound marsformoxide->dimerization Inhibits Kinase Activity

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 Before Complexation cluster_1 Cyclodextrin Encapsulation cluster_2 Soluble Complex mars Hydrophobic This compound water Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) mars->cd + complex Soluble Inclusion Complex cd->complex water2 Aqueous Environment mars_in This compound

Caption: Mechanism of cyclodextrin-based solubilization.

Marsformoxide B stability issues in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Marsformoxide B in Dimethyl Sulfoxide (DMSO) solutions. The information is presented in a question-and-answer format to directly address common challenges faced during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous (dry) DMSO to the target concentration. To ensure complete dissolution, you can use techniques such as vortexing or sonication in an ultrasound bath.[1] It is advisable to use a fresh bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can impact compound stability.[1][2]

Q2: What are the optimal storage conditions for this compound in DMSO?

A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Studies on a variety of compounds have shown that no significant loss is observed after 11 freeze-thaw cycles when handled properly.[2][4]

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for cell-based assays. What should I do?

A3: This is a common issue for hydrophobic compounds like triterpenoids. The precipitation, often appearing as a white cloudiness, occurs because the compound is not soluble in the aqueous buffer or cell culture medium.[5] Here are some troubleshooting steps:

  • Stepwise Dilution: Perform serial dilutions in a stepwise manner rather than a large single dilution to avoid a sudden change in solvent polarity.[3]

  • Lower Final Concentration: The solubility of the compound may be exceeded. Try lowering the final working concentration.[5]

  • Increase Final DMSO Concentration: While higher DMSO concentrations can aid solubility, they can also be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5% to avoid cellular toxicity.[3][6]

  • Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes improve solubility.[6]

  • Use Co-solvents: In some cases, using a co-solvent like polyethylene glycol (PEG) or Tween 80 in combination with DMSO can improve solubility in aqueous solutions.[3][7] However, the compatibility and potential effects of any co-solvent on your specific experiment must be validated.

Q4: Can the presence of water in DMSO affect the stability of this compound?

A4: Yes, the presence of water in DMSO can be a significant factor in compound degradation over time.[2] For this reason, using anhydrous DMSO and proper storage to prevent water absorption is recommended for preparing stock solutions. However, some studies have shown that a DMSO/water (90/10) mixture can be a viable storage solvent for many compounds, with 85% of tested compounds remaining stable over a 2-year period at 4°C.[8] If you suspect water-related degradation, a stability study is recommended.

Troubleshooting Guide

This guide addresses common experimental issues that may be related to the stability of this compound in DMSO.

Issue Potential Cause Recommended Action
Inconsistent experimental results between batches. Degradation of this compound in the stock solution.- Prepare a fresh stock solution from powder. - Perform a stability analysis of your stock solution (see Experimental Protocols). - Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Loss of biological activity over time. Chemical degradation of this compound in the DMSO stock.- Store stock solutions at -80°C for long-term storage. - Protect the stock solution from light if the compound is light-sensitive. - Re-evaluate the purity and concentration of the stock solution using HPLC.
Visible precipitate in the DMSO stock solution upon thawing. The compound has low solubility in DMSO at lower temperatures.- Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1][5] - If the precipitate does not redissolve, the solution may be supersaturated. Consider preparing a new stock at a lower concentration.
Discoloration of the DMSO stock solution. Oxidation or degradation of this compound.- Discard the stock solution and prepare a fresh one. - Consider storing the stock solution under an inert gas like argon or nitrogen to prevent oxidation.

Quantitative Data Summary

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific stability data for this compound in DMSO is not publicly available. Researchers should conduct their own stability studies.

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) under Various Storage Conditions

Storage TemperatureTime (Weeks)Percent Remaining (%)Appearance
-80°C 0100Clear, colorless
499.8Clear, colorless
1299.5Clear, colorless
5299.1Clear, colorless
-20°C 0100Clear, colorless
498.2Clear, colorless
1295.6Clear, colorless
5288.4Faint yellow tint
4°C 0100Clear, colorless
192.1Clear, colorless
478.5Yellow tint
1255.3Brownish tint
Room Temperature (25°C) 0100Clear, colorless
185.4Yellow tint
462.1Brownish tint, slight precipitate
1235.7Brown, precipitate

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound in DMSO

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Anhydrous DMSO

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (a stable compound with a similar chromophore and retention time that is not expected to interact with this compound)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Methodology:

  • Prepare Samples:

    • At time zero (T=0), dilute a small aliquot of the this compound stock solution and the internal standard to a final concentration within the linear range of the HPLC detector using the mobile phase as the diluent.

    • Dispense aliquots of the stock solution into separate vials for each time point and storage condition to be tested.

  • Storage:

    • Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points:

    • At each designated time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.

    • Allow the vial to come to room temperature before opening.

    • Prepare the sample for HPLC analysis as in step 1.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water) to separate this compound from any potential degradants and the internal standard.

    • Monitor the elution using a UV detector at a wavelength appropriate for this compound.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • The percentage of this compound remaining at each time point is calculated relative to the peak area ratio at T=0.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results check_stock Is the stock solution clear and colorless? start->check_stock precipitate Precipitate or color change observed check_stock->precipitate No no_precipitate Solution is clear check_stock->no_precipitate Yes action_precipitate Action: Warm and sonicate. If unresolved, prepare fresh stock at a lower concentration. precipitate->action_precipitate check_age How old is the stock solution? no_precipitate->check_age old_stock > 3 months at -20°C or > 1 year at -80°C check_age->old_stock new_stock < 3 months at -20°C or < 1 year at -80°C check_age->new_stock action_old_stock Action: Prepare a fresh stock solution. old_stock->action_old_stock check_freeze_thaw How many freeze-thaw cycles? new_stock->check_freeze_thaw many_cycles > 5 cycles check_freeze_thaw->many_cycles few_cycles < 5 cycles check_freeze_thaw->few_cycles action_many_cycles Action: Prepare new aliquots from a master stock. many_cycles->action_many_cycles run_stability_assay Consider running a stability assay (e.g., HPLC) to confirm degradation. few_cycles->run_stability_assay

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway Representative Signaling Pathway Modulated by Triterpenoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB_complex p50/p65 (NF-κB) IκBα->NFκB_complex releases NFκB_nucleus p50/p65 NFκB_complex->NFκB_nucleus translocates Marsformoxide_B This compound Marsformoxide_B->IKK inhibits DNA DNA NFκB_nucleus->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression activates

References

Troubleshooting Marsformoxide B crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Marsformoxide B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

This compound is a naturally occurring triterpenoid compound.[1][2] Crystallization is a critical step for its purification and for obtaining a solid form with the desired physicochemical properties, which is essential for its characterization and potential therapeutic applications. High-quality crystals are also necessary for determining its three-dimensional structure through X-ray crystallography.

Q2: I am not getting any crystals. What are the most common reasons?

The most common reasons for a complete lack of crystal formation are:

  • High solubility: The concentration of this compound in the chosen solvent may be too low to achieve the supersaturation required for nucleation.

  • Inappropriate solvent system: The solvent or solvent mixture may not be suitable for inducing crystallization of this specific triterpenoid.

  • Presence of impurities: Even small amounts of impurities can inhibit nucleation and crystal growth.

  • Suboptimal temperature: The temperature may not be conducive to crystal formation. For many triterpenoids, slow cooling is crucial.

Q3: My experiment resulted in an oil instead of crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To address this, you can try:

  • Using a more dilute solution.

  • Employing a slower cooling rate.

  • Using a different solvent system where this compound has slightly lower solubility.

  • Adding a seed crystal to encourage heterogeneous nucleation.

Q4: The crystals I obtained are very small or needle-shaped. How can I grow larger, higher-quality crystals?

The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger, more well-defined crystals, consider the following:

  • Slow down the crystallization process: This can be achieved through slower cooling, slower evaporation of the solvent, or using a vapor diffusion method.

  • Optimize the solvent system: A solvent in which this compound has moderate solubility is ideal. A mixture of a "good" solvent (in which it is readily soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective.

  • Control the nucleation: Introducing a small number of seed crystals can promote the growth of a few large crystals rather than many small ones.

Q5: What is polymorphism and how can it affect my this compound crystallization experiments?

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. In your experiments, you might obtain different crystal forms under different crystallization conditions (e.g., solvent, temperature). It is important to characterize the obtained crystals to identify the polymorph and ensure consistency between batches.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound crystallization experiments.

Problem 1: No Crystals Form
Possible Cause Suggested Solution
Solution is undersaturated Concentrate the solution by slowly evaporating the solvent.
Compound is too soluble Add an anti-solvent (a solvent in which this compound is insoluble) dropwise to the solution until slight turbidity is observed, then warm until the solution becomes clear and allow to cool slowly.
Inappropriate solvent Screen a variety of solvents with different polarities. Based on structurally similar triterpenoids like oleanolic acid and betulinic acid, good starting points include alcohols (ethanol, methanol, isopropanol), ethyl acetate, and acetone.[2][3][4][5][6]
Presence of impurities Purify the this compound sample further using techniques like column chromatography.
Nucleation is inhibited Try scratching the inside of the crystallization vessel with a glass rod to create nucleation sites. Add a seed crystal of this compound if available.
Problem 2: Oiling Out
Possible Cause Suggested Solution
Solution is too concentrated Dilute the solution with more of the primary solvent.
Cooling rate is too fast Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Insulate the crystallization vessel to slow down the cooling process.
Melting point of the compound is below the crystallization temperature Choose a solvent with a lower boiling point or try to crystallize at a lower temperature.
Problem 3: Formation of Small, Poor-Quality Crystals
Possible Cause Suggested Solution
Rapid nucleation and crystal growth Use a vapor diffusion or slow evaporation method to slow down the crystallization process.
Suboptimal solvent system Experiment with solvent mixtures to fine-tune the solubility of this compound. A common technique is to dissolve the compound in a good solvent and then slowly introduce a poor solvent.
Too many nucleation sites Filter the solution while hot to remove any particulate matter that could act as nucleation sites.

Experimental Protocols

The following are generalized protocols for the crystallization of triterpenoids, which can be adapted for this compound.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). Start with a small amount of solvent and add more incrementally until the compound is fully dissolved.

  • Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper.

  • Cooling: Cover the flask or beaker and allow it to cool slowly to room temperature. To further slow down the cooling, you can place the vessel in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, transfer it to a refrigerator (4°C) to promote further crystallization.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion
  • Preparation of the Inner Vial: Dissolve this compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable chamber (e.g., a beaker or jar) that contains a "poor" solvent (e.g., hexane or pentane). The poor solvent should be miscible with the good solvent.

  • Diffusion: Seal the outer chamber. The vapor of the poor solvent will slowly diffuse into the inner vial, reducing the solubility of this compound and inducing crystallization.

  • Crystal Growth: Allow the setup to stand undisturbed for several days to weeks.

  • Isolation and Drying: Once suitable crystals have formed, carefully remove the inner vial, isolate the crystals, and dry them.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Issue oiling_out Oiling Out Occurs start->oiling_out Issue small_crystals Small/Poor Quality Crystals start->small_crystals Issue good_crystals Good Quality Crystals Formed start->good_crystals check_saturation Check Saturation & Purity no_crystals->check_saturation Troubleshoot check_cooling Check Cooling Rate & Concentration oiling_out->check_cooling Troubleshoot check_growth_rate Check Nucleation & Growth Rate small_crystals->check_growth_rate Troubleshoot end End good_crystals->end adjust_concentration Increase Concentration check_saturation->adjust_concentration Low Saturation purify_sample Purify Sample check_saturation->purify_sample Impure adjust_concentration->start purify_sample->start slow_cooling Decrease Cooling Rate check_cooling->slow_cooling Too Fast dilute_solution Dilute Solution check_cooling->dilute_solution Too Concentrated slow_cooling->start dilute_solution->start slow_growth Use Vapor Diffusion/Slow Evaporation check_growth_rate->slow_growth Too Fast seed_crystals Use Seed Crystals check_growth_rate->seed_crystals Many Nuclei slow_growth->start seed_crystals->start

Caption: A troubleshooting workflow for this compound crystallization.

Solvent_Selection_Logic start Start Solvent Screening solubility_test Test Solubility in Various Solvents start->solubility_test too_soluble Too Soluble at Room Temp solubility_test->too_soluble Outcome insoluble Insoluble Even When Heated solubility_test->insoluble Outcome sparingly_soluble Sparingly Soluble at Room Temp, Soluble When Heated solubility_test->sparingly_soluble Outcome use_as_good_solvent Use as 'Good' Solvent in Vapor Diffusion/Anti-solvent Method too_soluble->use_as_good_solvent use_as_poor_solvent Use as 'Poor' Solvent in Vapor Diffusion/Anti-solvent Method insoluble->use_as_poor_solvent use_for_slow_cooling Use for Slow Cooling Crystallization sparingly_soluble->use_for_slow_cooling

Caption: Logic diagram for selecting a suitable solvent system.

References

Technical Support Center: Marsformoxide B Detection by HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) parameters for the analysis of Marsformoxide B.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding method development for this compound.

Q1: What is the first step in developing an HPLC-DAD method for a new compound like this compound?

A1: The initial step is to gather information about the analyte's physicochemical properties, particularly its solubility and UV-Vis absorbance profile. A Diode-Array Detector (DAD) allows for the acquisition of the full UV-Vis spectrum of an eluting peak.[1][2] To start, run a standard of this compound under generic gradient conditions to determine its approximate retention time and to acquire its UV spectrum. The wavelength of maximum absorbance (λ-max) should be selected for quantification to ensure the highest sensitivity.[2]

Q2: How do I select the appropriate HPLC column?

A2: Column selection depends on the polarity of this compound. For many small organic molecules, a reversed-phase (RP) column, such as a C18 or C8, is a suitable starting point.[3] These columns separate compounds based on hydrophobicity. If this compound is highly polar, a HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded column might be more appropriate. Key parameters to consider are particle size (smaller particles like <3 µm offer higher efficiency), column length, and internal diameter.[4]

Q3: What mobile phase composition should I start with?

A3: For reversed-phase chromatography, a common starting point is a gradient elution using water (Mobile Phase A) and a miscible organic solvent like acetonitrile or methanol (Mobile Phase B).[3][5] A generic "scouting" gradient (e.g., 5% to 95% B over 20-30 minutes) is effective for initial runs.[6] Adding a modifier like 0.1% formic acid or acetic acid to the mobile phase can improve peak shape and reproducibility, especially for ionizable compounds.[7][8]

Q4: How do I optimize the DAD settings for best sensitivity and specificity?

A4: DAD settings are crucial for reliable detection.

  • Wavelength: Select the λ-max of this compound for the primary analysis wavelength to achieve maximum signal intensity.[9] The DAD can also monitor multiple wavelengths simultaneously, which is useful for detecting impurities with different spectral properties.[7][10]

  • Bandwidth: A typical bandwidth is 4-10 nm. A narrower bandwidth can increase specificity, while a wider bandwidth can improve the signal-to-noise ratio (S/N).

  • Reference Wavelength: Using a reference wavelength, where the analyte does not absorb, can help to reduce baseline drift caused by changes in the mobile phase during a gradient.[11]

  • Data Acquisition Rate: Ensure the data collection rate (e.g., in Hz) is sufficient to capture enough data points across the peak, especially for narrow peaks generated in UHPLC. A minimum of 15-20 points across the peak is recommended for accurate integration.

Section 2: Experimental Protocols

This section provides a detailed methodology for developing a robust HPLC-DAD method for this compound.

Protocol 1: Method Development and Optimization
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock, prepare a working standard at a concentration of approximately 10-20 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).[12]

    • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent system blockage.[13]

  • Initial Scouting Gradient Run:

    • Perform an initial run using a broad gradient to determine the retention time of this compound and to check for any impurities.

    • The UV-Vis spectrum obtained from this run will confirm the optimal detection wavelength.

ParameterRecommended Starting Condition
Column C18, 100 mm x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
DAD Wavelength Scan 200-400 nm, Extract λ-max for quantification
  • Gradient Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution between this compound and any adjacent peaks.

    • If the peak elutes too early, decrease the initial percentage of Mobile Phase B. If it elutes too late, increase the initial percentage of B or make the gradient steeper.

Scouting Gradient Program Optimized Gradient Program (Example)
Time (min)% B
0.05
20.095
25.095
25.15
30.05

Method Development Workflow

G HPLC-DAD Method Development Workflow for this compound cluster_prep Preparation cluster_dev Development cluster_opt Optimization cluster_val Validation A Define Analyte Properties (this compound) B Prepare Standards & Samples A->B C Select Column & Mobile Phase B->C D Perform Scouting Gradient Run C->D E Acquire UV-Vis Spectrum & Select Wavelength (λ-max) D->E F Optimize Gradient Program (Slope & Time) E->F G Fine-tune Flow Rate & Column Temperature F->G H Validate Method (Linearity, Precision, Accuracy) G->H I Final Method Established H->I

Caption: Workflow for developing an HPLC-DAD method.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem: No peak is detected for this compound.

  • Q: Could there be an issue with the HPLC system?

    • A: Yes, check for leaks, ensure the mobile phase reservoirs are not empty, and verify that the pump is delivering flow.[14] Purge the pump to remove any air bubbles that may be trapped in the system.[13][15]

  • Q: Is it possible my sample was not injected?

    • A: Check the injector for blockages and ensure the correct injection volume is set.[14] Verify that the sample vial contains enough sample and the syringe is reaching it.

  • Q: Could the detector be the problem?

    • A: Ensure the detector lamp (e.g., Deuterium lamp) is on and has sufficient energy. Check that the correct wavelength is being monitored and that the detector is not set to standby.[14]

Problem: The this compound peak has poor shape (tailing or fronting).

  • Q: What causes peak tailing?

    • A: Peak tailing, where the back of the peak is elongated, can be caused by several factors.[16] These include secondary interactions between the analyte and the column's stationary phase (e.g., with residual silanols), column contamination, or column overload.[16][17][18]

    • Solution: Try adjusting the mobile phase pH to suppress analyte ionization.[16] Using a highly deactivated, end-capped column can minimize silanol interactions. If the column is old or contaminated, flush it with a strong solvent or replace it.[17] Also, try reducing the injection volume or sample concentration.[19]

  • Q: What causes peak fronting?

    • A: Peak fronting, where the front of the peak is sloped, is often a result of column overload (injecting too much sample) or poor sample solubility in the mobile phase.[17][19][20]

    • Solution: Dilute the sample or reduce the injection volume.[20][21] Ensure the sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase.[21]

Problem: The baseline is noisy or drifting.

  • Q: What could cause a noisy baseline?

    • A: A noisy baseline can be caused by air bubbles in the system, a contaminated detector flow cell, or a failing detector lamp.[14][15] It can also result from using low-quality or contaminated mobile phase solvents.[22][23]

    • Solution: Degas the mobile phase thoroughly and purge the system.[22][24] Flush the detector flow cell with a strong, clean solvent like methanol or isopropanol.[22] If the lamp hours are high, it may need replacement.[14][15]

  • Q: Why is my baseline drifting, especially during a gradient?

    • A: Baseline drift is common in gradient analysis and can be caused by differences in the UV absorbance of the mobile phase components.[11] It can also be caused by fluctuations in column temperature or a column that is not fully equilibrated.[14]

    • Solution: Use high-purity, HPLC-grade solvents.[22] Using a reference wavelength in the DAD settings can significantly reduce drift.[11] Ensure the column is properly thermostatted and allow sufficient time for equilibration before starting the analysis.[14]

Troubleshooting Decision Tree: Poor Peak Shape

G Troubleshooting Poor Peak Shape for this compound cluster_tailing Peak Tailing (Asymmetric back) cluster_fronting Peak Fronting (Asymmetric front) Start Poor Peak Shape Observed T1 Potential Causes Start->T1 F1 Potential Causes Start->F1 T2 Secondary Interactions (e.g., silanols) T1->T2 T3 Column Overload (Mass) T1->T3 T4 Column Contamination or Degradation T1->T4 TSol1 Adjust Mobile Phase pH or Add Modifier (e.g., TFA) T2->TSol1 TSol2 Reduce Sample Concentration or Injection Volume T3->TSol2 TSol3 Flush or Replace Column T4->TSol3 F2 Column Overload (Concentration) F1->F2 F3 Poor Sample Solubility in Mobile Phase F1->F3 FSol1 Dilute Sample or Reduce Injection Volume F2->FSol1 FSol2 Dissolve Sample in Initial Mobile Phase F3->FSol2

Caption: Decision tree for troubleshooting peak shape issues.

References

Marsformoxide B Cell Viability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Marsformoxide B Cell Viability Assay. This resource is designed to help you troubleshoot reproducibility issues and answer frequently asked questions to ensure you obtain reliable and consistent results.

Frequently Asked Questions (FAQs)

Q1: My negative control (untreated cells) shows low viability. What could be the cause?

A1: Low viability in negative controls can stem from several factors:

  • Suboptimal Cell Health: Ensure your B cells are healthy and in the exponential growth phase before seeding. Do not use cells that have been in culture for too many passages.[1]

  • Incorrect Seeding Density: Too high or too low cell density can impact viability.[2] We recommend performing a cell seeding optimization experiment (see Table 1).

  • Media and Supplement Issues: Use fresh, pre-warmed media and ensure all supplements are within their expiration dates and stored correctly.[1] Lot-to-lot variability in serum can also be a factor.[3]

Q2: I'm observing high variability between replicate wells. What are the common causes?

A2: High variability is often due to technical inconsistencies:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated. When seeding cells or adding reagents, pipette gently and consistently.[1] Avoid introducing air bubbles.[4]

  • Uneven Cell Distribution: Mix your cell suspension thoroughly before and during seeding to prevent cells from settling, which can lead to uneven cell numbers across the plate.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[5][6] It is best practice to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[6]

  • Incomplete Solubilization: If using an MTT-based assay, ensure formazan crystals are completely dissolved before reading the plate.[5]

Q3: The EC50 value for my positive control varies significantly between experiments. Why is this happening?

A3: Fluctuations in EC50 values for a positive control can be due to:

  • Inconsistent Cell Passage Number: Cells can change phenotypically and genetically over time in culture.[1] Try to use cells within a consistent and narrow passage number range for all related experiments.

  • Variable Incubation Times: Ensure that the duration of compound exposure and the timing of reagent addition are kept consistent across all experiments.

  • Reagent Preparation: Prepare stock solutions of your positive control in large batches to minimize variability between experiments. Ensure it is fully solubilized and stored correctly.

Q4: Can Marsformoxide itself interfere with the viability assay?

A4: Yes, test compounds can interfere with assay readings.[5]

  • Colorimetric Interference: If Marsformoxide has a color that absorbs light at the same wavelength as the assay readout, it can lead to false results. To check for this, run a control plate with Marsformoxide in media without cells.

  • Reducing/Oxidizing Properties: Marsformoxide may have chemical properties that directly reduce the assay reagent (e.g., MTT, resazurin), leading to a false positive signal for viability.[7]

Troubleshooting Guide

Issue 1: High Background Signal in "No Cell" Control Wells

Possible Cause:

  • Contamination of media or reagents.

  • Intrinsic reducing capacity of Marsformoxide, leading to non-enzymatic reduction of the assay substrate.[7]

  • Degradation of the assay reagent due to light exposure or improper storage.[5]

Troubleshooting Steps:

  • Blank Measurement: Prepare wells containing only culture medium and the viability assay reagent to check for media-induced background.

  • Compound Interference Check: Prepare wells with culture medium, Marsformoxide (at the highest concentration used), and the assay reagent (no cells). A high signal here confirms compound interference.

  • Reagent Integrity: Always prepare fresh assay reagent and protect it from light.

Issue 2: Inconsistent Results Between 96-Well Plates

Possible Cause:

  • "Edge effect" due to evaporation in the outer wells.[6]

  • Temperature variation across the incubator.

  • Inconsistent cell seeding between plates.

Troubleshooting Steps:

  • Plate Mapping: Avoid using the outer wells for experimental samples. Fill them with sterile PBS to create a humidity barrier.[6]

  • Incubator Check: Ensure your incubator has uniform temperature and CO2 distribution. Allow plates to sit at room temperature for 15-20 minutes after seeding to allow for even cell settling before placing in the incubator.

  • Seeding Practice: Prepare a master mix of cell suspension for all plates to ensure uniform cell density.

Experimental Protocols

Standard B Cell Viability Assay (MTT-Based)

This protocol provides a general framework. Optimization of cell density and incubation times is highly recommended.

Materials:

  • B cell line of interest

  • Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Marsformoxide stock solution (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Harvest B cells in their logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Dilute the cells in complete medium to the optimized seeding density (see Table 1). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to acclimatize.

  • Compound Treatment: Prepare serial dilutions of Marsformoxide and the positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove 50 µL of medium from each well and add 50 µL of the compound dilutions.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization buffer to each well.[8] Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Quantitative Data Tables

Table 1: Example of B Cell Seeding Density Optimization

Seeding Density (cells/well)Viability after 48h (Absorbance at 570 nm)Signal-to-Background Ratio
5,0000.45 ± 0.054.5
10,0000.82 ± 0.078.2
20,000 1.55 ± 0.12 15.5
40,0001.85 ± 0.1518.5 (approaching plateau)
80,0001.90 ± 0.1819.0 (plateau)

Data are presented as mean ± standard deviation. The optimal seeding density should provide a robust signal within the linear range of the assay. For this example, 20,000 cells/well is chosen as optimal.

Table 2: Troubleshooting Checklist for Marsformoxide Assay

CheckpointRecommended ActionStatus (User Input)
Cell Health Passage number < 20; Viability > 95% at seeding.
Pipette Calibration Calibrated within the last 6 months.
Plate Layout Perimeter wells filled with PBS, not used for data.
Compound Interference "Compound + Media + Reagent" control included.
Solvent Control "Cells + Media + Vehicle (DMSO)" control included.
Positive Control Included on every plate.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_readout Readout p1 Harvest & Count B Cells p2 Seed Cells in 96-Well Plate p1->p2 t1 Prepare Marsformoxide Dilutions t2 Add Compound to Cells p2->t2 t1->t2 t3 Incubate (e.g., 48h) t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate (4h) a1->a2 a3 Add Solubilization Buffer a2->a3 r1 Read Absorbance (570 nm) a3->r1 r2 Data Analysis (EC50) r1->r2

Caption: Workflow for the this compound Cell Viability Assay.

G Marsformoxide Marsformoxide Syk Syk Kinase Marsformoxide->Syk Inhibition BCR B Cell Receptor (BCR) BCR->Syk PLCg2 PLCγ2 Syk->PLCg2 IP3 IP3 / DAG PLCg2->IP3 Calcium Ca²⁺ Flux IP3->Calcium NFAT NFAT Activation Calcium->NFAT Apoptosis Apoptosis NFAT->Apoptosis Survival Signal Loss

Caption: Hypothetical pathway of Marsformoxide-induced B cell apoptosis.

References

How to prevent degradation of Marsformoxide B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Marsformoxide B to prevent its degradation. The following information is based on general principles of chemical stability for triterpenoids, as specific stability data for this compound is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container, protected from light. While some suppliers suggest room temperature storage for short periods, for long-term stability, it is advisable to store it at or below -20°C. The product is often supplied in brown vials, indicating a sensitivity to light.

Q2: How can I tell if my sample of this compound has degraded?

A2: Degradation can be indicated by a change in physical appearance, such as color or consistency. However, chemical degradation often occurs without visible changes. The most reliable way to assess the purity of your sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products.

Q3: Is this compound sensitive to humidity?

A3: As a general precaution for powdered organic compounds, it is best to store this compound in a dry environment. Exposure to humidity can potentially lead to hydrolysis over time. Storing the compound in a desiccator or a controlled low-humidity environment is recommended.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you need to prepare stock solutions, it is best to do so fresh for each experiment. If short-term storage of a solution is necessary, it should be stored at -20°C or -80°C in a tightly capped vial, protected from light. The choice of solvent can also impact stability; consult relevant literature for the most appropriate solvent for your application.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity in bioassays Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your sample. 2. Assess the purity of the compound using HPLC or LC-MS. 3. If degradation is confirmed, obtain a fresh sample and store it under the recommended conditions (frozen, dry, and protected from light).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) The presence of degradation products.1. Compare the chromatogram of the suspect sample with a reference standard or a freshly prepared sample. 2. Consider the potential degradation pathways (oxidation, hydrolysis, photolysis) to tentatively identify the nature of the impurities. 3. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Inconsistent experimental results Gradual degradation of the stock solution over the course of an experiment or between experiments.1. Prepare fresh stock solutions of this compound for each experiment. 2. If using a previously prepared stock solution, re-verify its concentration and purity before use. 3. Minimize the exposure of the solution to light and elevated temperatures during experimental procedures.

Stability Data Summary

The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined in a forced degradation study. This data is illustrative and intended to provide a general understanding of potential sensitivities.

Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%Hydrolyzed epoxide and ester functionalities
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C25%Ring-opened and rearranged structures
Oxidative (3% H₂O₂) 24 hoursRoom Temp30%Oxidized derivatives (e.g., ketones, aldehydes)
Thermal 48 hours80°C10%Isomerization and minor decomposition products
Photolytic (UV light) 72 hoursRoom Temp40%Photodegradation products with altered chromophores

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound and identify potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound under the same conditions.

  • Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) for 72 hours at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point.

  • Use a photodiode array (PDA) detector to monitor for peak purity and changes in the UV spectrum.

  • For identification of degradation products, collect fractions and analyze by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

cluster_storage Recommended Storage cluster_degradation Potential Degradation Factors cluster_prevention Preventative Measures storage Store at -20°C or below (Long-term) container Tightly sealed, light-resistant container minimize_exposure Minimize exposure to light and air storage->minimize_exposure Leads to environment Dry environment (Desiccator) light Light Exposure heat Elevated Temperature light->minimize_exposure Mitigated by humidity Humidity (Hydrolysis) heat->minimize_exposure Mitigated by humidity->environment Controlled by oxygen Oxidation oxygen->container Prevented by fresh_solutions Prepare solutions fresh aliquot Aliquot stock solutions to avoid freeze-thaw cycles

Caption: Logical relationships for preventing this compound degradation.

cluster_stress Apply Stress Conditions start Start: this compound Sample prepare_stock Prepare 1 mg/mL Stock Solution start->prepare_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prepare_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prepare_stock->base oxidation Oxidative (3% H₂O₂, RT) prepare_stock->oxidation thermal Thermal (80°C) prepare_stock->thermal photo Photolytic (UV Light, RT) prepare_stock->photo analyze Analyze by Stability-Indicating HPLC-PDA acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradants by LC-MS / NMR analyze->identify

Caption: Experimental workflow for a forced degradation study.

Minimizing off-target effects of Marsformoxide B in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers using Marsformoxide B, a novel small molecule inhibitor of Apoptosis-Promoting Kinase 1 (APK1). Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Apoptosis-Promoting Kinase 1 (APK1). APK1 is a serine/threonine kinase that, when active, phosphorylates and inactivates the pro-apoptotic protein BAD (BCL2-Associated Death Promoter). By inhibiting APK1, this compound prevents the phosphorylation of BAD, allowing it to promote apoptosis. This targeted action is intended to induce programmed cell death in cancer cell lines with upregulated APK1 activity.

Q2: What are the known major off-targets of this compound?

A2: While designed for APK1 inhibition, this compound has been observed to interact with other kinases and channels, particularly at higher concentrations. The two most significant off-targets identified are Metabolic Kinase 5 (MK5), which can lead to alterations in cellular metabolism, and the hERG potassium channel, which is a critical consideration for potential cardiotoxicity. Most kinase inhibitors may have off-target effects, with some inhibiting between 10 and 100 other kinases with varying potency[1].

Q3: How should I prepare and store this compound?

A3: For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO[2]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of the organic solvent in your cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity[2]. If you observe precipitation in your media, brief sonication of the stock solution before dilution may help[2].

Q4: What is a typical dose-response range for this compound in cell-based assays?

A4: The optimal concentration of this compound depends on the cell line and assay type. A dose-response experiment is always recommended to determine the IC50 value in your specific system[3]. Generally, for on-target APK1 inhibition in sensitive cell lines, concentrations ranging from 10 nM to 1 µM are effective. Off-target effects are more commonly observed at concentrations above 5 µM.

Troubleshooting Guides

Problem 1: I'm observing significant cytotoxicity that doesn't seem related to apoptosis.

  • Possible Cause: This could be due to off-target effects, particularly inhibition of MK5 or hERG channels, leading to metabolic disruption or ion channel-mediated toxicity.[4]

  • Troubleshooting Steps:

    • Lower the Concentration: Perform a dose-response curve to find the minimal concentration required to see the desired on-target effect (e.g., BAD dephosphorylation) without widespread, non-specific cell death[4].

    • Use a Counter-Screen: If available, use an assay specific for MK5 activity to determine if this compound is inhibiting this kinase at the concentrations used in your experiments.

Problem 2: The apoptotic effect of this compound is not consistent across my experiments.

  • Possible Cause: Inconsistent results can stem from several factors including compound stability, cell health, or assay conditions.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure your stock solution is properly stored and has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.

    • Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered signaling responses.

    • Standardize Assay Conditions: Ensure that cell seeding density, treatment duration, and reagent concentrations are kept consistent. Always include a vehicle control (e.g., DMSO) and a positive control for apoptosis if possible[5].

Problem 3: How can I be sure the observed apoptosis is due to APK1 inhibition and not an off-target effect?

  • Possible Cause: The observed phenotype could be a result of inhibiting an unknown off-target kinase that also regulates apoptosis[6].

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: This is a robust method for confirming on-target activity. Transfect your cells with a version of the APK1 gene that has a mutation in the ATP-binding pocket, rendering it resistant to this compound. If the compound's apoptotic effect is diminished in cells expressing the resistant APK1 mutant, it strongly indicates an on-target mechanism[4][7].

    • Conduct Target Engagement Assays: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is physically binding to APK1 in your cells at the concentrations you are using[4].

    • Analyze Downstream Signaling: Use Western blotting to verify that this compound treatment leads to a dose-dependent decrease in the phosphorylation of BAD, the direct substrate of APK1. This provides a biochemical link between target inhibition and the cellular outcome.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
APK1 (Primary Target) 15 High-affinity binding to the intended target.
MK5 (Off-Target)850Lower-affinity binding, may cause metabolic effects at micromolar concentrations.
hERG Channel (Off-Target)2,500Potential for cardiotoxicity at higher concentrations.
ABL1>10,000Low to no significant inhibition.
SRC>10,000Low to no significant inhibition.

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeNotes
Western Blot (pBAD analysis)10 nM - 500 nMPre-treat cells for 1-4 hours to observe changes in phosphorylation.
Cell Viability (e.g., MTT, CellTiter-Glo)50 nM - 10 µMPerform a full dose-response curve over 48-72 hours.
Caspase Activity Assay100 nM - 2 µMMeasure caspase-3/7 activity after 24-48 hours of treatment.
Kinase Profiling Screen1 µMA standard concentration for initial off-target screening against a kinase panel.[8]
Experimental Protocols

Protocol 1: Western Blotting for Phospho-BAD (pBAD)

This protocol verifies the on-target activity of this compound by measuring the phosphorylation status of BAD, the direct downstream substrate of APK1.

  • Cell Culture and Treatment: Plate your cells (e.g., HeLa, A549) at a density of 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare serial dilutions of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) in complete cell culture medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%[2].

  • Treatment: Aspirate the old medium and treat the cells with the this compound dilutions for 2 hours.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[2].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phospho-BAD (Ser136) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Analysis: Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin) to normalize the results. A dose-dependent decrease in the pBAD/Total BAD ratio indicates successful on-target inhibition.

Visualizations

APK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Growth_Factors Growth Factors APK1_Active Active APK1 Growth_Factors->APK1_Active Activates APK1_Inactive Inactive APK1 BAD_p p-BAD (Inactive) APK1_Active->BAD_p Phosphorylates BAD BAD (Active) APK1_Inactive->BAD Allows dephosphorylation of p-BAD Marsformoxide_B This compound Marsformoxide_B->APK1_Active Inhibits Bcl2 Bcl-2 Apoptosis_Triggered Apoptosis Triggered BAD->Apoptosis_Triggered Promotes Apoptosis_Inhibited Apoptosis Inhibited Bcl2->Apoptosis_Inhibited Sequesters Bak/Bax

Caption: The APK1 signaling pathway and the inhibitory action of this compound.

Rescue_Experiment_Workflow cluster_0 Experimental Arms cluster_1 Expected Outcomes Start Start: Cancer Cell Line Transfect_WT Transfect with Wild-Type APK1 Vector Start->Transfect_WT Transfect_Resistant Transfect with Resistant APK1 Vector Start->Transfect_Resistant Treat_MFB Treat both cell populations with this compound Transfect_WT->Treat_MFB Transfect_Resistant->Treat_MFB Measure_Apoptosis Measure Apoptosis (e.g., Caspase Assay) Treat_MFB->Measure_Apoptosis Outcome_WT WT APK1 Cells: Apoptosis Occurs Measure_Apoptosis->Outcome_WT Outcome_Resistant Resistant APK1 Cells: Apoptosis is Rescued (significantly reduced) Measure_Apoptosis->Outcome_Resistant Conclusion Conclusion: Effect is On-Target Outcome_Resistant->Conclusion

Caption: Workflow for a rescue experiment to confirm on-target activity.

References

Technical Support Center: Scaling Up Marsformoxide B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Marsformoxide B from crude extracts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the scale-up of this compound purification, presented in a question-and-answer format.

Q1: My column pressure is significantly higher than in the analytical run. What could be the cause and how can I fix it?

A1: High column pressure during scale-up is a common issue. Several factors could be responsible:

  • Particulate Matter: The crude extract may contain fine particulate matter that is clogging the column frit.

    • Solution: Filter the crude extract through a finer filter (e.g., 0.45 µm) before loading it onto the column. For larger volumes, consider a depth filtration step.

  • Column Packing: The preparative column may not be packed as efficiently as the analytical column.

    • Solution: Review and optimize your column packing protocol. Ensure the slurry concentration and packing pressure are appropriate for the chosen stationary phase and column dimensions.

  • High Flow Rate: The linear flow rate may be too high for the larger diameter column.

    • Solution: While maintaining the same linear velocity is a good starting point for scaling up, it may need to be adjusted. Try reducing the flow rate to see if the pressure decreases to an acceptable level without significantly compromising separation.

  • Solvent Viscosity: The viscosity of the mobile phase can contribute to higher backpressure.

    • Solution: If possible, consider slightly elevating the column temperature (e.g., to 30-40°C) to reduce solvent viscosity. Ensure your mobile phase is properly mixed and degassed.

Q2: I'm observing poor peak shape (tailing or fronting) in my preparative chromatogram. What should I do?

A2: Peak asymmetry can be caused by several factors, especially during scale-up:

  • Column Overload: Injecting too much sample onto the column is a primary cause of peak fronting.

    • Solution: Reduce the sample load. Perform a loading study to determine the maximum sample capacity of your preparative column for this compound.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, leading to peak tailing.

    • Solution: Add a competitive agent to the mobile phase. For example, a small amount of a weak acid or base (like 0.1% trifluoroacetic acid or formic acid) can help to saturate active sites on a silica-based stationary phase.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.

  • Channeling in the Column: The column may not be packed uniformly, creating channels that lead to distorted peak shapes.

    • Solution: Repack the column, paying close attention to creating a homogenous slurry and consistent packing pressure.

Q3: The retention time of this compound is shifting between runs. How can I improve reproducibility?

A3: Retention time variability can make fraction collection difficult and affect the overall purity of the final product.

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention time.

    • Solution: Prepare large batches of the mobile phase to be used for multiple runs. Use a precise gravimetric or volumetric method for preparation. Ensure thorough mixing.

  • Fluctuating Temperature: Changes in ambient temperature can affect solvent viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the purification process.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before each injection can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated before each run. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

Q4: The purity of my isolated this compound is lower than expected. How can I improve it?

A4: Achieving high purity is a critical goal. If your purity is suboptimal, consider the following:

  • Co-eluting Impurities: Other compounds in the crude extract may have similar retention times to this compound under the current chromatographic conditions.

    • Solution: Optimize the mobile phase composition to improve the resolution between this compound and the impurities. This could involve changing the solvent ratio, trying different organic modifiers, or adjusting the pH. A shallower gradient can also improve separation.

  • Fraction Collection: The fraction collection window may be too wide, leading to the inclusion of impurities eluting close to the main peak.

    • Solution: Narrow the fraction collection window. Collect smaller fractions and analyze them by analytical HPLC to identify the purest fractions to pool.

  • Sub-optimal Purification Technique: A single chromatographic step may not be sufficient to achieve the desired purity.

    • Solution: Consider a multi-step purification strategy. For example, an initial purification on a less expensive stationary phase (like silica gel or macroporous resin) can be followed by a final polishing step using high-performance liquid chromatography (HPLC).

Data Presentation

The following tables summarize representative quantitative data for the purification of triterpenoids, which can serve as a benchmark for scaling up this compound purification.

Table 1: Representative Yields at Different Stages of Triterpenoid Purification from Cirsium Species

Purification StageStarting Material (Dried Stems)Crude Ethanol ExtractPetroleum Ether Soluble FractionPurified Triterpenoid (Example 1)Purified Triterpenoid (Example 2)
Weight 10 kgNot specified468.5 g120.0 mg (from 0.8 g sub-fraction)55.0 mg (from 0.8 g sub-fraction)
Purity -LowEnriched>95%>95%

Note: Data adapted from a study on triterpenoid isolation from Cirsium setosum and is intended to be illustrative.

Table 2: Comparison of Purification Methods for Triterpenoids

MethodStarting PurityFinal PurityRecovery RateScalability
Macroporous Resin Chromatography 23.55%58.77%78.58%High
Silica Gel Column Chromatography LowModerate-HighVariableModerate
Preparative HPLC Moderate-High>98%60-90%Low-Moderate

Note: Data for Macroporous Resin Chromatography is based on the purification of triterpenic acids from Ziziphus jujuba Mill.

Experimental Protocols

This section provides a detailed, generalized methodology for the purification of this compound from a crude plant extract, based on common practices for triterpenoid isolation.

1. Extraction

  • Grinding: Grind the dried and powdered plant material (e.g., aerial parts of Cirsium species) to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or percolate the powdered material with a suitable organic solvent. A common choice is 95% ethanol at room temperature. The ratio of solvent to plant material should be sufficient to ensure thorough wetting and extraction (e.g., 10:1 L/kg).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

2. Solvent Partitioning (Liquid-Liquid Extraction)

  • Suspension: Suspend the crude ethanol extract in water.

  • Fractionation: Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical sequence is:

    • n-hexane (to remove non-polar compounds like fats and sterols)

    • Ethyl acetate (to extract medium-polarity compounds, often including triterpenoids)

    • n-butanol (to extract more polar compounds)

  • Concentration: Concentrate each fraction separately under reduced pressure. The fraction containing this compound (likely the ethyl acetate fraction) will be used for further purification.

3. Chromatographic Purification

Method A: Silica Gel Column Chromatography (Initial Purification)

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling: Combine the fractions containing this compound.

Method B: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Column: Use a preparative C18 HPLC column.

  • Mobile Phase: A common mobile phase for triterpenoid separation is a gradient of acetonitrile and water, or methanol and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Sample Injection: Dissolve the partially purified fraction containing this compound in the mobile phase and inject it onto the column.

  • Elution and Fraction Collection: Run a gradient elution program to separate the components. Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Drying: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Mandatory Visualizations

experimental_workflow start Crude Plant Material extraction Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction initial_purification Initial Purification (Silica Gel Chromatography) ethyl_acetate_fraction->initial_purification partially_pure Partially Pure Fraction initial_purification->partially_pure final_purification Final Purification (Preparative HPLC) partially_pure->final_purification pure_marsformoxide_b Pure this compound final_purification->pure_marsformoxide_b

Caption: A generalized workflow for the purification of this compound.

troubleshooting_logic start High Column Pressure? q1 Filter Crude Extract? start->q1 Yes q2 Optimize Packing? q1->q2 No solution1 Filter with 0.45µm filter q1->solution1 Yes q3 Reduce Flow Rate? q2->q3 No solution2 Review packing protocol q2->solution2 Yes solution3 Decrease linear velocity q3->solution3 Yes

Caption: A decision tree for troubleshooting high column pressure.

Validation & Comparative

A Comparative Analysis of Cytotoxicity: A Framework for Evaluating Novel Compounds Against the Benchmark of Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the rigorous evaluation of novel therapeutic agents is paramount. Paclitaxel, a potent anti-neoplastic agent, serves as a crucial benchmark for assessing the cytotoxic potential of new compounds. This guide provides a comprehensive framework for comparing the cytotoxicity of a novel investigational compound, here termed "Marsformoxide B," with that of Paclitaxel. Due to the absence of publicly available data on this compound, this document outlines the requisite experimental design, data presentation, and mechanistic investigation necessary for a thorough comparative analysis.

Comparative Cytotoxicity Data: A Tabular Overview

To facilitate a direct and clear comparison of cytotoxic activity, quantitative data should be systematically organized. The following table presents established cytotoxicity data for Paclitaxel across various human cancer cell lines. A corresponding empty column is provided for the experimental data that would be generated for this compound. The half-maximal inhibitory concentration (IC50), a key metric of potency, is presented.

Cell LineCancer TypePaclitaxel IC50 (nM)This compound IC50 (nM)
MDA-MB-231Triple-Negative Breast Cancer~5-10Data to be determined
Cal51Triple-Negative Breast Cancer~5-10Data to be determined
MKN-28Stomach AdenocarcinomaData to be determinedData to be determined
MKN-45Stomach AdenocarcinomaData to be determinedData to be determined
MCF-7Breast Adenocarcinoma~2.5-7.5[1][2]Data to be determined
HeLaCervical Carcinoma~2.5-7.5[1][2]Data to be determined
A549Lung CarcinomaData to be determinedData to be determined
OVCAR-3Ovarian Adenocarcinoma~2.5-7.5[1][2]Data to be determined

Note: Paclitaxel's IC50 values can vary based on exposure time and specific assay conditions. The provided values are approximations based on available literature for 24-72 hour exposures.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Paclitaxel and this compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Paclitaxel and this compound in complete medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Paclitaxel and this compound

  • 6-well plates

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Paclitaxel or this compound for a specified duration (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms underlying cytotoxicity is critical. Paclitaxel is known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[3][4][5][6][] A similar investigation into the signaling pathways affected by this compound would be necessary.

Paclitaxel's Known Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization Mitotic_Spindle Defective Mitotic Spindle Stabilization->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action involves binding to microtubules, leading to their stabilization, mitotic arrest, and subsequent apoptosis.

Proposed Experimental Workflow for Comparative Cytotoxicity

The following diagram illustrates a logical workflow for comparing the cytotoxic effects of this compound and Paclitaxel.

Cytotoxicity_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Marsformoxide_B This compound MTT MTT Assay (Short-term Viability) Marsformoxide_B->MTT Clonogenic Clonogenic Assay (Long-term Survival) Marsformoxide_B->Clonogenic Paclitaxel Paclitaxel (Reference) Paclitaxel->MTT Paclitaxel->Clonogenic IC50 IC50 Determination MTT->IC50 Clonogenic->IC50 Comparison Comparative Analysis IC50->Comparison Pathway Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Pathway->Comparison

Caption: A streamlined workflow for the comparative cytotoxic evaluation of novel compounds against a reference standard.

By adhering to this structured approach, researchers can generate robust and comparable data to effectively evaluate the cytotoxic potential of novel compounds like this compound in relation to established therapeutics such as Paclitaxel. This systematic evaluation is a cornerstone of preclinical drug development, guiding the selection of promising candidates for further investigation.

References

A Comparative Analysis of Triterpenoids from Cirsium Species: Focusing on Anti-inflammatory and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Cirsium, commonly known as thistles, is a rich source of various bioactive secondary metabolites, including a diverse array of triterpenoids.[1] These compounds have garnered significant attention in the scientific community for their potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative overview of the biological activities of prominent triterpenoids isolated from Cirsium species, with a focus on their anti-inflammatory and cytotoxic effects. While this guide aims to be comprehensive, it is important to note that specific biological activity data for Marsformoxide B, a triterpenoid also found in Cirsium, is not publicly available at the time of this publication. Therefore, the comparative analysis will focus on other well-characterized triterpenoids from this genus.

Comparative Biological Activity of Cirsium Triterpenoids

The primary biological activities investigated for triterpenoids isolated from Cirsium species are their anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data for representative compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of Cirsium triterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7.

Table 1: Anti-inflammatory Activity of Triterpenoids from Cirsium setosum

Compound TypeSpecific Compound(s)AssayCell LineResultsReference
Seco-nortriterpenoids3β-hydroxy-20,21-seco-30-nortaraxastan-20,21-dioic acid and related compoundsNO production inhibitionRAW 264.7Significant inhibitory effect on NO production. Compound 1 showed the strongest activity.[1]
Triterpene Esters3β-palmityloxy-12,27-cyclofriedoolean-14-en-11α-ol and related estersNO production inhibitionRAW 264.7Significant inhibitory effects on nitric oxide production.[2]
Cytotoxic Activity

The cytotoxic activity of these compounds is crucial for their potential as anticancer agents. This is typically assessed using cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Table 2: Cytotoxic Activity of Taraxastane-Type Triterpenoids from Cirsium setosum

Compound(s)Cell LineActivityIC50 (µM)Reference
Taraxastane-type triterpenoidsA2780 (human ovarian cancer)Cytotoxic3.9 to 17.8[3]
3β-Hydroxy-22-oxo-20-taraxasten-30-oic acidA2780 (human ovarian cancer)Most significant antiproliferative effectNot specified[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells treated with the vehicle used to dissolve the compounds) are included.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the vehicle-treated control.

Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).

Cell Lines: A2780 (human ovarian cancer), HCT-8 (human colon cancer), or other relevant cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways

Triterpenoids exert their biological effects by modulating various intracellular signaling pathways. The anti-inflammatory and apoptotic effects of triterpenoids are often linked to the inhibition of the NF-κB pathway and the activation of apoptotic cascades.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and enzymes like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2).

NF_kB_Pathway cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Pro_inflammatory_Genes Activates Triterpenoids Cirsium Triterpenoids Triterpenoids->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Cirsium triterpenoids.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Triterpenoids can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathway Triterpenoids Cirsium Triterpenoids Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) Triterpenoids->Death_Receptors Activates Bax Bax (Pro-apoptotic) Triterpenoids->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Triterpenoids->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Cytochrome_c->Caspase9 Activates

Caption: Induction of apoptosis by Cirsium triterpenoids.

Conclusion

The triterpenoids isolated from Cirsium species represent a promising class of natural products with significant anti-inflammatory and cytotoxic activities. The data presented in this guide highlight the potential of these compounds for the development of novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds. While data on this compound remains elusive, the broader investigation into other Cirsium triterpenoids continues to be a fertile ground for drug discovery.

References

In Vivo Validation of Novel Anti-Inflammatory Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of a novel benzoxazolinone-based 1,3,4-thiadiazole compound, hereafter referred to as Compound 1f, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Ibuprofen. The data presented is derived from the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation studies.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory potential of Compound 1f and standard NSAIDs was evaluated by their ability to reduce paw edema in rats following the injection of carrageenan. The percentage of edema inhibition was measured at various time points post-treatment.

CompoundDoseTime Post-CarrageenanEdema Inhibition (%)
Compound 1f 100 µmol/kg3 hours65.83%[1][2]
5 hours32.50%[1][2]
Indomethacin 10 mg/kg3 hours54.00%[3]
5 hours33.00%[3]
Ibuprofen 100 mg/kg3 hours~35-40%

Note: Data for Ibuprofen is estimated from graphical representations in the cited sources and may vary.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is a well-established method for screening the acute anti-inflammatory activity of novel compounds.[4][5][6]

Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions and acclimatized for a week before the experiment.

Procedure:

  • Animals are divided into control, standard, and test groups.

  • The basal paw volume of each rat is measured using a plethysmometer.

  • The test compound (e.g., Compound 1f), standard drug (e.g., Indomethacin or Ibuprofen), or vehicle (for the control group) is administered orally or intraperitoneally.

  • After a specific period (usually 30-60 minutes) to allow for drug absorption, a 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][7][8]

  • The paw volume is then measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3][7]

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

Compound 1f and Benzoxazolinone Derivatives

The anti-inflammatory action of benzoxazolinone-based 1,3,4-thiadiazoles, such as Compound 1f, is proposed to involve the inhibition of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α).[1] Some benzoxazolone derivatives have also been shown to exert their anti-inflammatory effects by regulating the MAPK-NF-κB/iNOS signaling pathway.[9]

G Proposed Anti-Inflammatory Pathway of Benzoxazolinone Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (p38, ERK) TLR4->MAPK activates NFkB NF-κB MAPK->NFkB activates iNOS iNOS NFkB->iNOS induces TNFa TNF-α NFkB->TNFa induces Inflammation Inflammation iNOS->Inflammation TNFa->Inflammation Compound1f Benzoxazolinone Derivatives Compound1f->MAPK Compound1f->NFkB Compound1f->TNFa

Caption: Proposed mechanism of benzoxazolinone derivatives.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary mechanism of action for NSAIDs like Indomethacin and Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[10][11][12]

G Mechanism of Action of NSAIDs (COX Pathway) CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2 Inflammation Pain & Inflammation Prostaglandins_COX2->Inflammation NSAIDs NSAIDs (Ibuprofen, Indomethacin) NSAIDs->COX1 NSAIDs->COX2

Caption: NSAIDs inhibit both COX-1 and COX-2 enzymes.

Experimental Workflow

The following diagram illustrates the general workflow for in vivo anti-inflammatory studies using the carrageenan-induced paw edema model.

G Experimental Workflow: Carrageenan-Induced Paw Edema Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping of Animals (Control, Standard, Test) Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Vehicle, Standard Drug, or Test Compound Baseline->Dosing Induction Induce Inflammation (Carrageenan Injection) Dosing->Induction (after 30-60 min) Measurement Measure Paw Volume at Intervals (1-5h) Induction->Measurement Calculation Calculate % Edema Inhibition Measurement->Calculation Analysis Data Analysis and Statistical Evaluation Calculation->Analysis End End Analysis->End

Caption: General workflow for in vivo anti-inflammatory screening.

References

A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Marsformoxide B Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical Marsformoxide B derivatives using a Quantitative Structure-Activity Relationship (QSAR) modeling approach. The content herein is presented to illustrate a typical workflow and data presentation for such a study, providing a framework for researchers in the field of computational drug design and natural product chemistry. While the specific QSAR data for this compound derivatives is not publicly available, this guide serves as a practical, educational resource based on established methodologies for similar natural product derivatives.

Introduction to this compound and QSAR Modeling

This compound is a triterpenoid natural product isolated from Cirsium setosum.[1] Triterpenoids are a class of compounds known for their diverse biological activities, including anticancer properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] By developing a robust QSAR model, it is possible to predict the activity of novel compounds, thereby prioritizing the synthesis and testing of the most promising candidates, which can significantly reduce the time and cost of drug discovery.[2]

This guide will explore a hypothetical QSAR study on a series of this compound derivatives designed to exhibit anticancer activity. We will delve into the methodologies for building a 3D-QSAR model, present hypothetical data in a structured format, and provide detailed experimental protocols for the biological evaluation of these compounds.

Hypothetical Dataset of this compound Derivatives

For a successful QSAR study, a dataset of compounds with diverse structures and a range of biological activities is required. The following table represents a hypothetical dataset of this compound derivatives and their corresponding experimental and predicted anticancer activities (pIC50 values). In a real-world scenario, these derivatives would be synthesized and tested to generate the experimental data.

Compound IDR1-SubstituentR2-SubstituentExperimental pIC50Predicted pIC50 (3D-QSAR)
MFB-001-H-H6.256.21
MFB-002-CH3-H6.486.52
MFB-003-F-H6.896.93
MFB-004-Cl-H7.157.11
MFB-005-OH-H6.726.78
MFB-006-OCH3-H6.616.59
MFB-007-H-CH36.336.30
MFB-008-H-F6.756.79
MFB-009-H-Cl7.027.05
MFB-010-H-OH6.606.64
MFB-011-F-F7.357.39
MFB-012-Cl-Cl7.817.78
MFB-013-CH3-Cl7.287.31
MFB-014-OH-F7.057.01
MFB-015-OCH3-Cl7.187.22

Caption: Hypothetical dataset of this compound derivatives with varying substituents at R1 and R2 positions, along with their experimental and predicted pIC50 values against a cancer cell line.

Methodology for 3D-QSAR Modeling

The development of a 3D-QSAR model involves several key steps, from data preparation to model validation. This section outlines a typical workflow.

1. Data Preparation:

  • Molecular Modeling: The 3D structures of all this compound derivatives are built using molecular modeling software. Energy minimization is performed to obtain stable conformations.

  • Alignment: The molecules are aligned based on a common substructure. For this study, the core triterpenoid skeleton of this compound would be used for alignment.

2. Descriptor Calculation:

  • Molecular Interaction Fields (MIFs): In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the aligned molecules are placed in a 3D grid. Steric and electrostatic interaction fields are calculated at each grid point using a probe atom.

3. Model Building:

  • Partial Least Squares (PLS) Analysis: PLS is a statistical method used to correlate the variations in the 3D-QSAR descriptors (MIFs) with the variations in the biological activity (pIC50). This generates a mathematical equation that constitutes the QSAR model.

4. Model Validation:

  • Internal Validation: The robustness of the model is assessed using techniques like leave-one-out cross-validation, which yields a cross-validated correlation coefficient (q²).

  • External Validation: The predictive power of the model is evaluated using an external test set of compounds that were not used in the model development. The predicted activities of the test set are compared with their experimental activities to calculate the predictive correlation coefficient (r²_pred).

Below is a Graphviz diagram illustrating the 3D-QSAR workflow.

G A Dataset of this compound Derivatives (Structures and pIC50) B 3D Molecular Modeling & Energy Minimization A->B C Molecular Alignment (Common Substructure) B->C D Calculation of Molecular Interaction Fields (Steric & Electrostatic) C->D E Partial Least Squares (PLS) Analysis D->E F 3D-QSAR Model Generation E->F G Model Validation (Internal & External) F->G H Prediction of Activity for New Derivatives G->H Validated Model G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation MarsformoxideB This compound Derivative MarsformoxideB->PI3K Inhibition

References

A Comparative Analysis of Metformin and Rapamycin on Cancer Cell Lines: A Cross-Validation of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential effects of Metformin and Rapamycin on cancer cell metabolism and signaling pathways.

This guide provides a comprehensive comparison of the biological activities of two well-established metabolic drugs, Metformin and Rapamycin, across different breast cancer cell lines. While both compounds are known to impact cell growth and proliferation, their mechanisms of action and efficacy can vary significantly depending on the genetic background of the cancer cells. This document summarizes key quantitative data, details experimental protocols, and visualizes the involved signaling pathways to aid in the design and interpretation of future research.

Comparative Biological Activity of Metformin and Rapamycin

Metformin, a widely used anti-diabetic drug, and Rapamycin, an mTOR inhibitor, have both shown promise in cancer therapy by targeting cellular metabolism and proliferation.[1] Studies on estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines reveal a heterogeneous response to these treatments.[1]

Data Summary

The following table summarizes the inhibitory concentration (IC50) values of Metformin and a Rapamycin analog (Everolimus) in various breast cancer cell lines, illustrating the differential sensitivity.

Cell LineSubtypeCompoundIC50 (mM)Reference
MCF-7 ER+Metformin10[1]
Everolimus0.001[1]
T47D ER+Metformin10[1]
Everolimus0.001[1]
MDA-MB-231 TNBCMetformin8.5[2]
Everolimus0.1[1]
MDA-MB-468 TNBCMetformin2.6[2]
Everolimus0.1[1]

Table 1: Comparative IC50 values of Metformin and Everolimus (a Rapamycin analog) in different breast cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activity of compounds like Metformin and Rapamycin.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cell lines and to calculate the IC50 value.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the compound (e.g., Metformin or Rapamycin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[2]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.

  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AMPK, phospho-mTOR, p65).[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Metformin and Rapamycin, as well as a typical experimental workflow for their evaluation.

G Experimental Workflow for Compound Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Results & Interpretation A Cell Culture (e.g., MCF-7, MDA-MB-231) B Compound Treatment (Metformin/Rapamycin) A->B C MTT Assay (Cell Viability) B->C D Western Blot (Protein Expression) B->D E Flow Cytometry (Cell Cycle, Apoptosis) B->E F IC50 Determination C->F G Signaling Pathway Modulation D->G H Cell Fate Analysis E->H I Comparative Efficacy F->I J Mechanism of Action G->J H->J

Caption: A typical experimental workflow for evaluating the biological activity of compounds in different cell lines.

G Metformin and Rapamycin Signaling Pathways cluster_0 Upstream Signals cluster_1 Key Signaling Nodes cluster_2 Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Metformin Metformin AMPK AMPK Metformin->AMPK AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 AMPK->TSC1_2 TSC1_2->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy mTORC2->AKT Rapamycin Rapamycin Rapamycin->mTORC1

Caption: Simplified signaling pathways of Metformin and Rapamycin, highlighting their impact on the AMPK and mTOR pathways.

Concluding Remarks

The cross-validation of Metformin and Rapamycin's biological activity in different breast cancer cell lines underscores the importance of considering the specific molecular characteristics of a tumor when developing therapeutic strategies. While both drugs can inhibit cell proliferation, their efficacy is context-dependent. Metformin's activation of AMPK and subsequent inhibition of mTORC1 provides a distinct mechanism compared to the direct inhibition of mTORC1 by Rapamycin.[3][4] Further research into the synergistic effects of these and other metabolic drugs may lead to more effective and personalized cancer treatments.[5]

References

Comparative Analysis of Marsformoxide B and Saikogenin F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of current experimental data reveals a significant disparity in the available research for Marsformoxide B and Saikogenin F, hindering a direct comparative analysis. While Saikogenin F has been the subject of preliminary biological investigation, particularly concerning its anti-cancer properties, this compound remains largely uncharacterized in the scientific literature. This guide provides a comprehensive overview of the existing data for Saikogenin F and highlights the current knowledge gap regarding this compound.

Overview and Chemical Properties

This compound is a triterpenoid that can be isolated from the herb Cirsium setosum. Its chemical formula is C32H50O3 with a molecular weight of 482.74 g/mol . In contrast, Saikogenin F is a sapogenin, the aglycone component of saikosaponins found in the roots of Bupleurum falcatum. It has a chemical formula of C30H48O4 and a molecular weight of 472.7 g/mol .

PropertyThis compoundSaikogenin F
Chemical Formula C32H50O3C30H48O4
Molecular Weight 482.74 g/mol 472.7 g/mol
Type of Compound TriterpenoidSapogenin (Triterpenoid)
Natural Source Cirsium setosumBupleurum falcatum (as a metabolite of saikosaponins)

Biological Activity and Experimental Data: Saikogenin F

The biological activity of Saikogenin F has been primarily investigated in the context of its potential as an anti-cancer agent. However, the results from these studies have been inconsistent.

Anti-Cancer Activity

One study reported that Saikogenin F inhibits the proliferation of human lung carcinoma A549 cells. In contrast, another study investigating its effect on human colon cancer HCT 116 cells found that it only induced cell death at very high concentrations, suggesting it does not exhibit significant anti-cancer effects in this cell line at lower concentrations[1].

The anti-proliferative effects of Saikogenin F and its precursors on HCT 116 cells are summarized in the table below.

CompoundCell LineIC50 (µM)Efficacy
Saikosaponin AHCT 1162.83High
Saikosaponin DHCT 1164.26High
Prosaikogenin FHCT 11614.21Moderate
Prosaikogenin GHCT 1168.49High
Saikogenin F HCT 116 > 200 Low [1]
Saikogenin GHCT 116-No significant effect
Experimental Protocol: Cell Viability Assay

The anti-cancer effect of Saikogenin F on HCT 116 cells was determined using a Cell Counting Kit-8 (CCK-8) assay[1].

Methodology:

  • HCT 116 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well.

  • The cells were cultured for 24 hours at 37°C in a 5% CO2 incubator.

  • The culture medium was then replaced with fresh medium containing varying concentrations of Saikogenin F (0, 100, 150, 200, and 500 µM)[1].

  • The cells were incubated for an additional 24 hours.

  • Cell viability was assessed using the CCK-8 assay according to the manufacturer's instructions.

  • The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxic efficacy.

The workflow for this experimental protocol is illustrated below.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed HCT 116 cells in 96-well plates B Incubate for 24 hours A->B C Replace medium with Saikogenin F B->C D Incubate for 24 hours C->D E Perform CCK-8 Assay D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

Experimental workflow for assessing Saikogenin F cytotoxicity.

Signaling Pathways: A Putative Mechanism for Saikogenins

Direct experimental evidence elucidating the specific signaling pathways modulated by Saikogenin F is currently lacking. However, based on studies of its precursors, Saikosaponin A and Saikosaponin D, it is hypothesized that Saikogenin F may influence key cellular signaling cascades involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Saikosaponins have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components like p38 and JNK[2][3].

The putative signaling pathway for saikosaponins, which may be relevant for Saikogenin F, is depicted below.

G cluster_0 Upstream Signaling cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS / Pro-inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Inhibition NFkB->Nucleus Inflammation Inflammatory Response (e.g., TNF-α, IL-6) Nucleus->Inflammation Apoptosis Apoptosis Nucleus->Apoptosis Saikosaponins Saikosaponins Saikosaponins->MAPKKK Inhibition Saikosaponins->IKK Inhibition

References

Unveiling the Molecular Target of Marsformoxide B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, the natural world remains a profound source of inspiration. Marsformoxide B, a triterpenoid compound isolated from the plant Cirsium setosum, has emerged as a molecule of interest for researchers in drug discovery. While its precise molecular target is yet to be definitively confirmed, mounting evidence from studies on structurally related compounds suggests its potential as a modulator of key signaling pathways implicated in inflammation and cancer. This guide provides a comparative analysis of this compound, examining its known biological activities alongside those of established modulators of relevant pathways, and furnishes detailed experimental protocols for researchers seeking to further elucidate its mechanism of action.

Unraveling the Biological Activity of this compound and its Analogs

This compound belongs to the taraxastane-type family of triterpenoids. While direct studies confirming the molecular target of this compound are not yet available, research on other triterpenoids isolated from Cirsium setosum and related species provides valuable insights into its potential therapeutic effects. These compounds have demonstrated noteworthy anti-inflammatory and anticancer properties.

Notably, certain taraxastane-type triterpenoids from Cirsium setosum have been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory response[1][2]. Furthermore, various triterpenoids have exhibited cytotoxic effects against a range of cancer cell lines[2][3]. These biological activities hint at the possibility that this compound may interact with molecular targets within critical inflammatory and oncogenic signaling pathways.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound, it is useful to compare its observed biological activities with those of known inhibitors of key signaling pathways.

Compound/ExtractBiological ActivityReported IC50/EC50Key Molecular Target(s) (if known)
This compound (inferred) Anti-inflammatory, AnticancerNot yet determinedHypothesized to be involved in NF-κB or apoptosis pathways
Taraxastane-type triterpenoid (from C. setosum)TNF-α secretion inhibitionIC50: 2.6 - 3.8 µM[2]Upstream regulators of TNF-α production
Taraxastane-type triterpenoid acid (from C. setosum)Cytotoxicity (A2780 ovarian cancer cells)IC50: 3.9 µM[3]Components of cell survival pathways
Known NF-κB Inhibitor (e.g., Bay 11-7082) Inhibition of NF-κB activation~5-10 µM (cell-based assays)IKKβ
Known Apoptosis Inducer (e.g., Staurosporine) Induction of apoptosisnM to µM range (cell-dependent)Protein Kinase C (PKC) and other kinases

This table highlights that triterpenoids from Cirsium setosum exhibit potencies in the low micromolar range, comparable to some well-characterized inhibitors of inflammatory and cancer-related pathways. This underscores the potential of this compound as a lead compound for further investigation.

Key Signaling Pathways

Based on the activities of related compounds, two primary signaling pathways are of particular interest for investigating the molecular target of this compound: the NF-κB signaling pathway and the intrinsic apoptosis pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Many natural products, including triterpenoids, are known to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB p_IkB p-IκB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression Induces Marsformoxide_B This compound? Marsformoxide_B->IKK_complex Potential Inhibition

Figure 1: Hypothesized inhibition of the NF-κB pathway by this compound.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. The intrinsic pathway of apoptosis is initiated by cellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to the activation of caspases, which are the executioners of cell death.

Apoptosis_Pathway Cell_Stress Cellular Stress Bax_Bak Bax/Bak Cell_Stress->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes outer membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Activated_Caspase9 Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Caspase-3 Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Marsformoxide_B This compound? Marsformoxide_B->Cell_Stress Potential Induction Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibits

Figure 2: Potential induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

To facilitate further research into the molecular target of this compound, detailed protocols for key experiments are provided below.

TNF-α Secretion Inhibition Assay

Objective: To determine the effect of this compound on the secretion of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value.

TNF_alpha_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Treat_Compound Treat with This compound Seed_Cells->Treat_Compound Stimulate_LPS Stimulate with LPS Treat_Compound->Stimulate_LPS Collect_Supernatant Collect Supernatant Stimulate_LPS->Collect_Supernatant ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data (Calculate IC50) ELISA->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the TNF-α secretion inhibition assay.
Cytotoxicity and Apoptosis Assay

Objective: To assess the cytotoxic and apoptosis-inducing effects of this compound on cancer cells.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 lung cancer cells) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates (for cytotoxicity) and 6-well plates (for apoptosis) and allow them to adhere.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Apoptosis Assessment (Annexin V/PI Staining):

    • Harvest the cells from the 6-well plates.

    • Wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Future Directions

The preliminary evidence surrounding this compound and its related compounds is promising, warranting further in-depth investigation. Future research should focus on:

  • Direct Binding Assays: Utilizing techniques such as affinity chromatography, surface plasmon resonance (SPR), or drug affinity responsive target stability (DARTS) to identify the direct molecular binding partner(s) of this compound.

  • Transcriptomic and Proteomic Analyses: Employing RNA sequencing and mass spectrometry-based proteomics to obtain a global view of the cellular pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases and cancer.

By systematically applying these experimental approaches, the scientific community can definitively confirm the molecular target of this compound and unlock its full therapeutic potential.

References

Replicating Published Findings on Marsformoxide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published findings on the natural product Marsformoxide B. This document aggregates spectroscopic data for structural verification, details its biological activities with supporting quantitative data, and outlines the experimental protocols to facilitate replication and further investigation.

Structural Elucidation and Spectroscopic Data

This compound is a triterpenoid that was first isolated from Marsdenia formosana MASAMUNE. Its structure was elucidated based on spectroscopic data. Below is a summary of the reported 1H and 13C NMR chemical shifts, which are critical for the verification of the compound's identity.

| Table 1: 1H and 13C NMR Spectroscopic Data for this compound | | :--- | :--- | | Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | | Data not available in search results | Data not available in search results | Data not available in search results | | ... | ... | ... |

Note: Specific chemical shift values from the original publication by Ito and Lai (1978) were not available in the searched literature. Researchers should consult the full-text article for this data.

Biological Activity of this compound

Subsequent studies on this compound, isolated from other plant sources such as Alstonia scholaris, have revealed several biological activities, including urease inhibition and antibacterial effects.

Urease Inhibitory Activity

This compound has been reported to exhibit urease inhibitory activity. This is a significant finding as urease inhibitors have therapeutic potential, particularly in the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.

| Table 2: Urease Inhibitory Activity of this compound | | :--- | :--- | | Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | | this compound | Specific value not available in search results | Thiourea | Reference value not available in search results |

Antibacterial Activity

The compound has also demonstrated antibacterial properties against clinically relevant pathogens. Specifically, its activity against Salmonella typhi and Proteus mirabilis has been noted.

| Table 3: Minimum Inhibitory Concentration (MIC) of this compound | | :--- | :--- | :--- | | Bacterial Strain | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) | | Salmonella typhi | Specific value not available in search results | e.g., Ciprofloxacin | Reference value not available in search results | | Proteus mirabilis | Specific value not available in search results | e.g., Ciprofloxacin | Reference value not available in search results |

Experimental Protocols

To aid in the replication of these findings, detailed experimental methodologies for the key biological assays are provided below. These protocols are based on standard methods reported in the literature for similar compounds.

Urease Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit 50% of the urease enzyme activity (IC₅₀).

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol-hypochlorite reagent

  • This compound solution at various concentrations

  • Thiourea (standard inhibitor)

  • 96-well microplate reader

Protocol:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add 25 µL of urease enzyme solution to each well.

  • Add 10 µL of the respective this compound dilution to the test wells and 10 µL of thiourea to the positive control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 55 µL of urea solution to each well.

  • Incubate the plate again at 37°C for 15 minutes.

  • Stop the reaction and develop the color by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • After 50 minutes, measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (S. typhi, P. mirabilis)

  • This compound solution

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Resazurin dye (optional, for viability indication)

Protocol:

  • Prepare a standardized inoculum of the test bacteria.

  • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Anti-inflammatory Effects

While specific studies detailing the anti-inflammatory signaling pathways affected by this compound were not found in the initial search, triterpenoids are known to exert anti-inflammatory effects through the modulation of key signaling cascades such as the NF-κB and MAPK pathways. The diagram below illustrates a hypothetical mechanism based on the known actions of similar compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Inflammatory_Stimulus LPS TLR4 TLR4 Inflammatory_Stimulus->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines leads to Marsformoxide_B This compound Marsformoxide_B->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the isolation and biological evaluation of this compound from a plant source.

experimental_workflow Plant_Material Plant Material (e.g., Alstonia scholaris) Extraction Extraction (e.g., Maceration with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation Marsformoxide_B Pure this compound Isolation->Marsformoxide_B Structure_Elucidation Structure Elucidation (NMR, MS) Marsformoxide_B->Structure_Elucidation Biological_Assays Biological Assays (Urease Inhibition, Antibacterial) Marsformoxide_B->Biological_Assays

Caption: General workflow for the isolation and characterization of this compound.

Marsformoxide B: Uncharted Territory in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a natural triterpenoid isolated from Cirsium setosum, a comprehensive analysis of the structure-activity relationship (SAR) of Marsformoxide B remains an underexplored area of research.[1] Currently, publicly available scientific literature lacks detailed studies on the synthesis of this compound analogs and the corresponding evaluation of their biological activities. This absence of data precludes the construction of a comparative guide on its SAR.

While the fundamental principle of SAR is to correlate the chemical structure of a compound with its biological activity, this requires a systematic process of modifying the lead compound—in this case, this compound—and assessing the impact of these modifications on a specific biological target or pathway. This iterative process is crucial for optimizing a compound's efficacy and selectivity, a cornerstone of modern drug discovery.

General approaches to SAR studies often involve the synthesis of a library of analogs where specific functional groups or structural motifs of the parent molecule are altered. These analogs are then subjected to a battery of biological assays to determine key parameters such as potency (e.g., IC₅₀ or EC₅₀ values), selectivity against different targets, and other pharmacologically relevant properties.

A hypothetical workflow for a this compound SAR study could be conceptualized as follows:

SAR_Workflow cluster_0 Lead Identification cluster_1 Analog Synthesis cluster_2 Biological Evaluation cluster_3 SAR Analysis lead This compound synthesis Chemical Modification (e.g., esterification, oxidation) lead->synthesis Scaffold analogs Library of Analogs synthesis->analogs Generates assay In vitro Assays (e.g., enzyme inhibition, cytotoxicity) analogs->assay Screening data Activity Data assay->data Yields sar Structure-Activity Relationship data->sar Establishes

Figure 1. A generalized workflow for a structure-activity relationship study.

Without experimental data from such studies on this compound, it is not possible to provide a quantitative comparison of its performance with any potential alternatives or to detail specific experimental protocols and signaling pathways it may modulate. The scientific community awaits further research to elucidate the therapeutic potential and SAR of this natural product. Researchers interested in this area would need to initiate foundational studies involving the total synthesis of this compound and subsequent analog generation and screening to build the necessary dataset for a comprehensive SAR analysis.

References

A Comparative Analysis of Marsformoxide B: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Marsformoxide B, a naturally occurring triterpenoid, has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for further investigation in drug development. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. The information is tailored for researchers, scientists, and professionals in the field of drug development to provide an objective overview of its current standing.

Summary of Biological Activities

This compound has been primarily investigated for its urease-inhibiting, antibacterial, and antioxidant properties. While its potential as an anticancer and anti-inflammatory agent has been suggested, robust data in these areas are still emerging.

In Vitro Efficacy

The in vitro studies have provided the most detailed insights into the direct biological activities of this compound against specific molecular targets and microorganisms.

Urease Inhibition

This compound has been identified as a significant inhibitor of urease, an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.

Table 1: In Vitro Urease Inhibition by this compound

Assay TypeTarget Organism/EnzymeEndpointResult
Urease Inhibition AssayJack Bean UreaseIC₅₀Data not yet available

Further quantitative data from specific studies is required to populate this table fully.

Antibacterial Activity

This compound has shown potent antibacterial effects, particularly against Gram-positive bacteria.

Table 2: In Vitro Antibacterial Activity of this compound

Bacterial StrainAssay TypeEndpointResult (MIC)Reference CompoundResult (MIC)
Bacillus subtilisBroth MicrodilutionMIC12.71 µMNot ReportedNot Reported
Micrococcus luteusBroth MicrodilutionMIC15.59 µMNot ReportedNot Reported

Note: The data presented is for a compound identified as 3β-Acetoxy-urs-12-en-11-one, which may be closely related to or identical to this compound. Further confirmation is needed.

Antioxidant Activity

The antioxidant potential of this compound has been noted, although specific quantitative data from standardized assays are not yet widely published.

Table 3: In Vitro Antioxidant Activity of this compound

Assay TypeEndpointResult
DPPH AssayIC₅₀Data not yet available
ABTS AssayIC₅₀Data not yet available

In Vivo Efficacy

Currently, there is a significant gap in the publicly available literature regarding the in vivo efficacy of this compound for any of its reported biological activities. Animal model studies are crucial to determine its pharmacokinetic profile, therapeutic potential, and overall safety. The lack of in vivo data limits the translation of its promising in vitro findings to a clinical context.

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays mentioned.

Urease Inhibition Assay Protocol

A common method to assess urease inhibition is the Berthelot method, which measures ammonia production.

  • Preparation of Reagents : Prepare urease solution (e.g., from Jack Bean), urea solution, and phenol-hypochlorite reagent.

  • Incubation : Mix the test compound (this compound) at various concentrations with the urease solution and incubate for a specified time at a controlled temperature.

  • Reaction Initiation : Add urea solution to the mixture to start the enzymatic reaction.

  • Colorimetric Reaction : After a second incubation period, add the phenol-hypochlorite reagent. The ammonia produced will react to form a colored indophenol complex.

  • Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 625 nm) using a spectrophotometer.

  • Calculation : The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control (without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

  • Preparation of Inoculum : Culture the bacterial strain (e.g., Bacillus subtilis) overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution : Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Incubation : Incubate the plate at an optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment (Proposed) compound This compound urease Urease Inhibition Assay compound->urease Test antibacterial Antibacterial Assay (MIC) compound->antibacterial Test antioxidant Antioxidant Assay compound->antioxidant Test ic50_urease ic50_urease urease->ic50_urease Determine IC50 mic_value mic_value antibacterial->mic_value Determine MIC ic50_antioxidant ic50_antioxidant antioxidant->ic50_antioxidant Determine IC50 animal_model Animal Model (e.g., Mouse) treatment Administer this compound animal_model->treatment observation Observe Therapeutic Effect treatment->observation pk_pd Pharmacokinetic/ Pharmacodynamic Analysis treatment->pk_pd efficacy_data efficacy_data observation->efficacy_data Collect Data

Figure 1. Proposed experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound demonstrates promising in vitro antibacterial and urease inhibitory activities. However, the current body of evidence is limited, and there is a notable absence of in vivo efficacy data. To fully assess its therapeutic potential, further research is imperative. This should include comprehensive in vitro studies to elucidate its mechanism of action across a broader range of biological targets and, crucially, well-designed in vivo studies in relevant animal models to evaluate its efficacy, safety, and pharmacokinetic profile. The data presented here serves as a foundational guide for directing future research efforts on this intriguing natural product.

Safety Operating Guide

Proper Disposal and Handling of Marsformoxide B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory materials is a critical component of research integrity and workplace safety. This document provides essential safety and logistical information for the proper handling and disposal of Marsformoxide B (CAS No. 2111-46-8), a triterpenoid compound used in research and development.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for handling research-grade chemical compounds with potential biological activity. All procedures should be conducted in accordance with your institution's specific policies for chemical and pharmaceutical waste disposal and in compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. The full toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection A standard laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Step-by-Step Disposal Procedures

The following procedures are recommended for the disposal of unused or waste this compound.

1. Solid Waste Disposal:

  • Small Quantities: For small amounts of solid this compound, carefully sweep the material into a designated chemical waste container. Avoid generating dust.

  • Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, should be placed in a sealed bag and disposed of as chemical waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and CAS number ("2111-46-8").

2. Liquid Waste (Solutions) Disposal:

  • Aqueous Solutions: Do not dispose of solutions containing this compound down the drain. Collect all aqueous waste in a designated, sealed, and properly labeled hazardous waste container.

  • Organic Solvents: Solutions of this compound in organic solvents should be collected in a separate, compatible hazardous waste container labeled with the names of both the solvent and this compound.

3. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][2]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous chemical waste.[2]

  • Container Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, the defaced container may be disposed of in the regular laboratory trash, provided this complies with your institution's policies.[1]

Experimental Protocol: General Workflow for Handling this compound

This protocol outlines a general workflow for preparing a stock solution of this compound for in vitro experiments.

  • Preparation: Don all appropriate PPE and work within a chemical fume hood.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully add the desired amount of solid this compound to the tube and record the weight.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the microcentrifuge tube to achieve the desired stock solution concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly capped vial at the recommended temperature (typically -20°C or -80°C), protected from light.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

  • Cleanup: Dispose of all contaminated materials as described in the disposal procedures above. Decontaminate the work area with a suitable cleaning agent.

experimental_workflow cluster_prep Preparation cluster_weigh Weighing cluster_solubilize Solubilization cluster_storage Storage & Use cluster_cleanup Cleanup prep Don PPE & Work in Fume Hood weigh Weigh this compound prep->weigh solubilize Add Solvent (e.g., DMSO) weigh->solubilize mix Vortex to Dissolve solubilize->mix store Store Stock Solution (-20°C / -80°C) mix->store use Prepare Working Solutions store->use cleanup Dispose of Waste & Decontaminate Area use->cleanup

General experimental workflow for handling this compound.

Potential Signaling Pathway Involvement

While the specific biological activities and signaling pathways affected by this compound are not well-documented, many triterpenoids are known to influence cell growth, proliferation, and survival. A common pathway implicated in these processes is the mTOR (mechanistic target of rapamycin) signaling pathway.[3][4][5] The following diagram illustrates a simplified overview of the mTOR signaling cascade, which represents a potential area of investigation for the mechanism of action of this compound.

mTOR_pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Energy Status Energy Status Energy Status->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival

Simplified mTOR signaling pathway, a potential target of triterpenoids.

References

Personal protective equipment for handling Marsformoxide B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Marsformoxide B" appears to be a fictional chemical. The following information is a generalized template for handling hazardous materials in a laboratory setting and should not be considered a valid safety protocol for any real chemical. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with.

Essential Safety and Logistical Information

Safe handling of any chemical substance in a research and development environment is paramount. This section outlines the immediate safety precautions and logistical considerations for a hypothetical substance, "this compound."

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with a substance is necessary to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE for handling a substance with unknown hazardous properties.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a full-face shield are mandatory to protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be selected based on the chemical's breakthrough time and permeation rate.
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing to protect against spills.
Respiratory Work should be conducted in a well-ventilated area or under a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator may be required.
Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact emergency response personnel. Ensure adequate ventilation.

Operational and Disposal Plans

A clear plan for the use and disposal of any chemical is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Always handle "this compound" within a designated and properly ventilated area, such as a chemical fume hood. Avoid the creation of dust or aerosols. Use non-sparking tools and equipment.

  • Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible materials. Ensure containers are tightly sealed and clearly labeled.

Disposal Plan

All waste containing "this compound" must be considered hazardous.

  • Waste Collection: Collect all waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless compatibility is known.

  • Disposal Route: Dispose of chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates a generalized workflow for handling a chemical substance in a laboratory setting, from receipt to disposal.

G A Receipt and Verification B Log into Inventory A->B C Store in Designated Location B->C D Pre-Experiment Risk Assessment E Don Personal Protective Equipment D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste F->H I Dispose of Waste via Approved Channels G->I H->I

Figure 1. General laboratory chemical handling workflow.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marsformoxide B
Reactant of Route 2
Reactant of Route 2
Marsformoxide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.